2-(3-Nitrophenyl)thiazole-4-acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4S/c14-10(15)5-8-6-18-11(12-8)7-2-1-3-9(4-7)13(16)17/h1-4,6H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZLDZSRCQQYFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biological Activity Profile of 2-(3-Nitrophenyl)thiazole-4-acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, underpinning a multitude of compounds with diverse and potent biological activities. This technical guide provides a comprehensive examination of the predicted biological activity profile of a specific, yet under-investigated, member of this class: 2-(3-Nitrophenyl)thiazole-4-acetic acid. While direct experimental data for this compound is limited in publicly accessible literature, this document synthesizes the wealth of information available for structurally analogous thiazole derivatives to construct a predictive profile. This guide explores the probable anti-inflammatory, anticancer, and antimicrobial properties of 2-(3-Nitrophenyl)thiazole-4-acetic acid, delving into the underlying mechanisms of action and providing detailed, field-proven experimental protocols for its future investigation. The insights herein are intended to serve as a foundational resource for researchers and drug development professionals, enabling a more targeted and efficient exploration of this promising compound's therapeutic potential.
Introduction: The Thiazole Moiety as a Privileged Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a recurring motif in a vast array of biologically active molecules, including natural products and synthetic drugs.[1][2][3][4] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in drug discovery. Thiazole-containing compounds are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[2][5][6]
The compound of interest, 2-(3-Nitrophenyl)thiazole-4-acetic acid, combines three key structural features: the thiazole core, a nitrophenyl substituent at the 2-position, and an acetic acid moiety at the 4-position. The nitrophenyl group can significantly influence the electronic and steric properties of the molecule, potentially modulating its interaction with biological targets. The acetic acid side chain introduces a carboxylic acid function, which is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and can be crucial for interactions with enzyme active sites. This guide will, therefore, extrapolate from the known activities of related compounds to build a comprehensive biological activity profile for this specific molecule.
Synthesis of 2-(3-Nitrophenyl)thiazole-4-acetic acid
The synthesis of 2-aryl-thiazole-4-acetic acid derivatives is typically achieved through the Hantzsch thiazole synthesis, a classical and versatile method for constructing the thiazole ring.[4] This involves the condensation of a thioamide with an α-haloketone. For the synthesis of 2-(3-Nitrophenyl)thiazole-4-acetic acid, a plausible synthetic route is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-(3-Nitrophenyl)thiazole-4-acetic acid.
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Step 1: Synthesis of Ethyl 2-(3-nitrophenyl)thiazole-4-acetate.
-
To a solution of 3-nitrothiobenzamide (1 equivalent) in a suitable solvent such as ethanol, add ethyl 4-chloroacetoacetate (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
-
Step 2: Hydrolysis to 2-(3-Nitrophenyl)thiazole-4-acetic acid.
-
Dissolve the purified ethyl 2-(3-nitrophenyl)thiazole-4-acetate in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to obtain the final product, 2-(3-Nitrophenyl)thiazole-4-acetic acid.
-
Predicted Biological Activity Profile
Based on the extensive literature on thiazole derivatives, 2-(3-Nitrophenyl)thiazole-4-acetic acid is predicted to exhibit a range of biological activities. The following sections detail these potential activities, the underlying mechanisms, and the experimental approaches to validate them.
Anti-inflammatory Activity
Thiazole derivatives are well-documented for their anti-inflammatory properties.[2][6] The presence of the acetic acid moiety in the target molecule is particularly suggestive of a potential role as an anti-inflammatory agent, as this functional group is a key pharmacophore in many NSAIDs.
Proposed Mechanism of Action: The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. It is hypothesized that 2-(3-Nitrophenyl)thiazole-4-acetic acid may act as a COX inhibitor.
Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.
Experimental Validation: In Vitro COX Inhibition Assay
-
Objective: To determine the inhibitory activity of 2-(3-Nitrophenyl)thiazole-4-acetic acid against COX-1 and COX-2 enzymes.
-
Methodology:
-
Utilize a commercially available COX inhibitor screening assay kit.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the appropriate buffer, heme, and either ovine COX-1 or human recombinant COX-2 enzyme.
-
Add various concentrations of the test compound or a known inhibitor (e.g., ibuprofen) to the wells.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate the plate at 37°C for a specified time.
-
Measure the production of prostaglandin F2α using a colorimetric or fluorometric method as per the kit instructions.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
-
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2-(3-Nitrophenyl)thiazole-4-acetic acid | To be determined | To be determined | To be determined |
| Ibuprofen (Reference) | Known Value | Known Value | Known Value |
Anticancer Activity
A significant number of thiazole derivatives have demonstrated potent anticancer activity against various human cancer cell lines.[2][7] The mechanism of action is often multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.
Proposed Mechanisms of Action:
-
Kinase Inhibition: Many thiazole-containing compounds act as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.
-
Induction of Apoptosis: The compound may trigger programmed cell death through the activation of caspases and modulation of pro- and anti-apoptotic proteins.
Caption: Potential anticancer mechanisms of action.
Experimental Validation: In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of 2-(3-Nitrophenyl)thiazole-4-acetic acid on human cancer cell lines.
-
Methodology:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
The MTT is reduced by metabolically active cells to form a purple formazan product.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI50 value (the concentration that causes 50% growth inhibition).
-
Data Presentation:
| Cell Line | GI50 (µM) of 2-(3-Nitrophenyl)thiazole-4-acetic acid |
| MCF-7 (Breast Cancer) | To be determined |
| A549 (Lung Cancer) | To be determined |
| HCT116 (Colon Cancer) | To be determined |
Antimicrobial Activity
The thiazole nucleus is a common feature in many antimicrobial agents.[1][3][8] Derivatives of thiazole have shown activity against a wide range of bacteria and fungi.
Proposed Mechanism of Action: The antimicrobial activity of thiazole derivatives can arise from various mechanisms, including the inhibition of essential enzymes in microbial metabolic pathways or disruption of cell membrane integrity.
Experimental Validation: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the minimum concentration of 2-(3-Nitrophenyl)thiazole-4-acetic acid that inhibits the visible growth of a microorganism.
-
Methodology:
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus for bacteria, Candida albicans for fungi).
-
In a 96-well microtiter plate, prepare serial twofold dilutions of the test compound in a suitable broth medium.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Data Presentation:
| Microorganism | MIC (µg/mL) of 2-(3-Nitrophenyl)thiazole-4-acetic acid |
| Staphylococcus aureus (Gram-positive bacteria) | To be determined |
| Escherichia coli (Gram-negative bacteria) | To be determined |
| Candida albicans (Fungus) | To be determined |
Conclusion and Future Directions
This technical guide has outlined a predictive biological activity profile for 2-(3-Nitrophenyl)thiazole-4-acetic acid based on the well-established pharmacological importance of the thiazole scaffold. The presence of the nitrophenyl and acetic acid moieties suggests a strong potential for this compound to exhibit anti-inflammatory, anticancer, and antimicrobial activities. The provided experimental protocols offer a clear roadmap for the systematic evaluation of these predicted properties.
Future research should focus on the synthesis and in-depth biological characterization of this molecule. Should the initial in vitro screenings prove promising, further investigations into its mechanism of action, in vivo efficacy, and safety profile will be warranted. The exploration of 2-(3-Nitrophenyl)thiazole-4-acetic acid holds the potential to uncover a novel therapeutic agent with significant clinical applications.
References
-
Shirai, A., et al. (2015). Synthesis and Biological Activity of Thiazolyl-Acetic Acid Derivatives as Possible Antimicrobial Agents. Journal of Microorganism Control, 20(1), 27. [Link]
-
Shirai, A., et al. (2013). Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity. Journal of Microorganism Control, 18(4), 183. [Link]
-
Raghunatha, P., et al. (2022). New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. Molecules, 27(19), 6138. [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2022). Journal of Biomaterials Science, Polymer Edition. [Link]
-
Raghunatha, P., et al. (2022). Effects of new synthetic derivatives of thiazole acetic acid on the heart rate (beats per minute) in isolated rat hearts in the presence of either Adr or Ach. ResearchGate. [Link]
-
Systematic Review On Thiazole And Its Applications. (2023). Journal of Drug Delivery and Therapeutics, 13(7), 123-131. [Link]
-
Arshad, M.F., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3994. [Link]
-
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2020). Journal of Medicinal Chemistry, 63(11), 5575-5623. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). ResearchGate. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. 2-(3-Nitrophenyl)thiazole-4-acetic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Cumhuriyet Science Journal » Submission » Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors [csj.cumhuriyet.edu.tr]
Structural Dynamics and Pharmacophoric Mapping of 2-(3-Nitrophenyl)thiazole-4-acetic acid
Executive Summary
The compound 2-(3-Nitrophenyl)thiazole-4-acetic acid represents a critical scaffold in medicinal chemistry, bridging the structural gap between classic aryl-propionic acid NSAIDs (like ibuprofen) and heterocyclic kinase inhibitors. Its architecture combines a lipophilic, electron-deficient aromatic tail (3-nitrophenyl) with a polar, ionizable head group (acetic acid), linked by a rigid thiazole spacer.[1]
This guide provides a rigorous analysis of its molecular conformation, electronic distribution, and synthetic pathways.[1] It is designed for researchers requiring actionable data on the molecule's behavior in solution and the solid state, moving beyond basic identification to functional application in drug design.[1]
Part 1: Molecular Architecture & Electronic Properties[1]
Structural Components
The molecule is tripartite, consisting of three distinct pharmacophoric domains that dictate its biological interaction:[1]
-
Domain A (Lipophilic Tail): The 3-Nitrophenyl ring . The nitro group (
) at the meta-position is a strong electron-withdrawing group (EWG), significantly reducing the electron density of the phenyl ring. This deactivation makes the ring less susceptible to oxidative metabolism (e.g., hydroxylation) compared to unsubstituted phenyl rings.[1] -
Domain B (Rigid Linker): The 1,3-Thiazole ring .[1] This heteroaromatic core is planar.[1] It acts as a bioisostere for pyridine or benzene but introduces a dipole moment due to the sulfur and nitrogen atoms.[1]
-
Domain C (Polar Head): The Acetic acid moiety (
) at position 4. This provides the necessary carboxylate anion at physiological pH (pKa ~4.5), essential for ionic interactions with arginine or lysine residues in target active sites (e.g., COX enzymes or bacterial DNA gyrase).[1]
Conformational Dynamics (The "Twist")
Unlike fused ring systems, the bond connecting the phenyl ring (C1') and the thiazole ring (C2) allows for rotation.[1] However, this rotation is restricted.[1]
-
Planarity vs. Sterics: Electronic conjugation favors a planar arrangement (
torsion angle) to maximize orbital overlap between the phenyl -system and the thiazole. -
Steric Clash: The sulfur atom of the thiazole is large (Van der Waals radius ~1.8 Å).[1] It creates steric repulsion with the ortho-hydrogens of the phenyl ring.
-
Result: The equilibrium conformation is non-planar , typically exhibiting a torsion angle of 15°–30° .[1] This "twisted" conformation is critical for binding selectivity, as it prevents the molecule from intercalating into flat DNA structures while allowing it to fit into hydrophobic pockets of enzymes.[1]
Electronic Distribution (DFT Insights)
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) for this class of molecules reveal:
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the thiazole ring and the acetic acid tail.[1]
-
LUMO (Lowest Unoccupied Molecular Orbital): Heavily concentrated on the nitrophenyl ring due to the electron-withdrawing nitro group.
-
Dipole Moment: The molecule possesses a significant dipole, directed from the nitro group towards the thiazole nitrogen, influencing its solubility profile in polar aprotic solvents (DMSO, DMF).[1]
Part 2: Chemical Synthesis & Validation Protocols
The synthesis follows a modified Hantzsch Thiazole Synthesis , a robust, self-validating protocol.[1] This method is preferred over transition-metal catalyzed couplings (Suzuki/Stille) due to atom economy and the avoidance of heavy metal impurities.
Reaction Pathway Visualization[1]
[1]
Detailed Protocol
Step 1: Cyclization (Ester Formation)
-
Reagents: Dissolve 3-nitrobenzothioamide (1.0 eq) in absolute ethanol (10 mL/g).
-
Addition: Add ethyl 4-chloroacetoacetate (1.1 eq) dropwise at room temperature.
-
Reaction: Reflux the mixture for 4–6 hours.
-
Workup: Cool to
. The hydrobromide/hydrochloride salt of the ester often precipitates.[1] Filter and wash with cold ethanol.[1]
Step 2: Saponification (Acid Generation) [1]
-
Hydrolysis: Suspend the ester in 10% aqueous NaOH (3 eq). Heat at
for 1 hour until the solution becomes clear (indicating ester consumption). -
Acidification: Cool to room temperature. Acidify carefully with 1M HCl to pH 3–4.
-
Isolation: The free acid will precipitate as a solid.[1] Filter, wash with water, and recrystallize from Ethanol/Water (8:2).[1]
Self-Validating Analytical Checkpoints
To ensure scientific integrity, verify the product at these stages:
| Checkpoint | Method | Expected Result | Causality/Reasoning |
| Reaction Completion | TLC (Hexane:EtOAc 1:1) | Disappearance of thioamide spot ( | Thiazole ring formation increases conjugation, often resulting in fluorescence under UV (254/365 nm).[1] |
| Structural Integrity | Singlet at | The thiazole C5 proton is diagnostic; if absent, cyclization failed.[1] The | |
| Purity | Melting Point | Nitro-substituted thiazoles have high lattice energy due to |
Part 3: Spectroscopic Characterization Data
The following data summarizes the expected spectral signature for 2-(3-Nitrophenyl)thiazole-4-acetic acid.
Nuclear Magnetic Resonance ( -NMR)
Solvent: DMSO-
-
12.50 (s, 1H):
(Broad singlet, exchangeable with ).[1] - 8.75 (t, 1H, J=2.0 Hz): Phenyl H-2' (Deshielded by adjacent nitro and thiazole).[1]
- 8.40 (d, 1H, J=8.0 Hz): Phenyl H-4' (Ortho to nitro).[1]
- 8.25 (d, 1H, J=8.0 Hz): Phenyl H-6' (Ortho to thiazole).[1]
- 7.85 (s, 1H): Thiazole C5-H (Diagnostic singlet).[1]
- 7.70 (t, 1H, J=8.0 Hz): Phenyl H-5' (Meta position).[1]
-
3.85 (s, 2H):
(Methylene bridge).[1]
Infrared Spectroscopy (FT-IR)
-
3200–2500 cm
: O–H stretch (Carboxylic acid dimer, broad).[1] -
1710 cm
: C=O stretch (Carboxylic acid carbonyl). -
1530 & 1350 cm
: N–O stretch (Asymmetric and symmetric stretches of the Nitro group). -
1605 cm
: C=N stretch (Thiazole ring).
Part 4: Pharmacophoric Logic & Biological Implications
This molecule is not merely a chemical curiosity; it is a "privileged structure" in drug discovery.[1]
Binding Mode Logic
The molecule functions as a bi-dentate ligand :
-
Anchor Point: The carboxylate anion forms an electrostatic salt bridge with positively charged residues (Arg/Lys) in the active site.[1]
-
Hydrophobic Interaction: The 3-nitrophenyl group occupies a lipophilic pocket. The nitro group can engage in specific hydrogen bonding interactions with backbone amides or water networks.[1]
SAR Decision Tree (Graphviz)
Biological Relevance
Research indicates that 4-thiazoleacetic acid derivatives exhibit activity in two primary areas:
-
Anti-inflammatory: By mimicking arachidonic acid transition states, they inhibit Cyclooxygenase (COX) enzymes.[1] The 2-aryl substitution pattern is critical for COX-1 vs. COX-2 selectivity.
-
Antimicrobial: The nitro-group is reminiscent of nitrofuran antibiotics. These derivatives have shown efficacy against Gram-positive bacteria (S. aureus) by interfering with cell wall synthesis or DNA topoisomerase.
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[1][3] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloracetessigester". Berichte der deutschen chemischen Gesellschaft. (Historical Foundation).[1]
-
Structural Analogs (Crystallography): El-Hiti, G. A., et al. (2016).[1] "Crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine". Acta Crystallographica Section E. (Provides the specific torsion angle data for 3-nitrophenyl-thiazole systems).
-
Spectroscopic Data (IR/NMR): NIST Chemistry WebBook. "2-Amino-4-(4-nitrophenyl)thiazole IR Spectrum". (Reference for nitro-thiazole IR bands).
-
Biological Activity (Antimicrobial): Cankilic, M. et al. (2023).[1] "Green Synthesis and Anti-microbial Activities of Some Thiazole-imino Derivatives". (Demonstrates the antimicrobial utility of the nitrophenyl-thiazole scaffold).
-
Synthesis Protocol Validation: Osmaniye, D., & Saglik, B. N. (2021).[1][4] "Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors". Cumhuriyet Science Journal.[1] (Specific protocol for thiazole-4-acetic acid derivatives).
Sources
- 1. periodicos.ufms.br [periodicos.ufms.br]
- 2. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Cumhuriyet Science Journal » Submission » Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors [csj.cumhuriyet.edu.tr]
The Thiazole-4-Acetic Acid Scaffold: A Privileged Motif in Contemporary Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" – a molecular framework that is capable of binding to a multitude of biological targets. When functionalized with an acetic acid moiety at the 4-position, the resulting thiazole-4-acetic acid scaffold offers a compelling platform for the design of novel therapeutics. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this versatile chemical entity.
The Strategic Advantage of the Thiazole-4-Acetic Acid Core
The thiazole-4-acetic acid scaffold presents a unique combination of structural features that make it highly attractive for drug design. The thiazole ring itself is a bioisostere for various functional groups and can participate in hydrogen bonding, and dipole-dipole interactions within protein binding pockets. The acetic acid side chain provides a crucial carboxylic acid group, which can act as a key pharmacophore, engaging in ionic interactions with basic residues in target proteins, or serving as a handle for further chemical modification. This dual functionality allows for the fine-tuning of both pharmacokinetic and pharmacodynamic properties.
Synthetic Strategies: Building the Thiazole-4-Acetic Acid Core
The construction of the thiazole-4-acetic acid scaffold and its derivatives can be achieved through several reliable synthetic routes. The Hantzsch thiazole synthesis and its variations remain a popular and versatile method.
General Experimental Protocol: Hantzsch Thiazole Synthesis
A common approach involves the condensation of a thioamide with an α-haloketone or α-haloester. For the synthesis of 2-aminothiazole-4-acetic acid derivatives, thiourea is a readily available starting material.
Step-by-step methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea in a suitable solvent, such as ethanol or water.
-
Addition of α-haloester: To the stirred solution, add an equimolar amount of an ethyl or methyl 4-haloacetoacetate (e.g., ethyl 4-chloroacetoacetate) dropwise at a controlled temperature, often at or below room temperature.
-
Reaction Progression: The reaction mixture is then typically heated to reflux for several hours to ensure complete cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the product. The solid is collected by filtration, washed with a suitable solvent to remove impurities, and dried.
-
Hydrolysis (if necessary): If the ester is formed, it can be hydrolyzed to the corresponding carboxylic acid using standard basic or acidic conditions.
This fundamental protocol can be adapted to introduce a wide variety of substituents on the thiazole ring, allowing for the exploration of structure-activity relationships.
Therapeutic Applications of Thiazole-4-Acetic Acid Scaffolds
Derivatives of thiazole-4-acetic acid have demonstrated a broad spectrum of biological activities, positioning them as promising candidates in several therapeutic areas.
Anticancer Activity
The thiazole-4-acetic acid scaffold is a prominent feature in the design of novel anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Mechanism of Action:
-
Kinase Inhibition: A significant number of thiazole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[1][2] Key targets include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), B-Raf proto-oncogene, serine/threonine kinase (B-RAFV600E), Phosphoinositide 3-kinase (PI3K), and the mammalian target of rapamycin (mTOR).[3][4][5][6] Inhibition of these kinases can disrupt downstream signaling cascades, leading to reduced cell proliferation, angiogenesis, and survival.[7]
-
Induction of Apoptosis and Cell Cycle Arrest: Many thiazole-4-acetic acid derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[8][9] They can also cause cell cycle arrest at various checkpoints, preventing cancer cells from dividing and proliferating.[3]
Quantitative Data on Anticancer Activity:
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [3] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | [3] |
| 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | [10] |
| 4d | SaOS-2 (Osteosarcoma) | 0.212 ± 0.006 (µg/mL) | [10] |
| 4b | SaOS-2 (Osteosarcoma) | 0.214 ± 0.009 (µg/mL) | [10] |
| Compound 28 | HeLa, MCF-7, LNCaP, A549 | 3.2 ± 0.5, 2.1 ± 0.5, 2.9 ± 0.3, 4.6 ± 0.8 | [11] |
Signaling Pathway Visualization:
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.
Antimicrobial Activity
The thiazole-4-acetic acid scaffold has also been extensively explored for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.[12]
Mechanism of Action:
The antimicrobial mechanisms of thiazole derivatives are varied. Some have been suggested to interfere with essential bacterial enzymes. For example, molecular docking studies have indicated that some isatin-decorated thiazole derivatives may act as inhibitors of tyrosyl-tRNA synthetase (TyrRS), an enzyme crucial for bacterial protein synthesis.[13] The amphiphilic nature of some thiazole derivatives may also allow them to disrupt bacterial cell membranes, leading to cell lysis.[12]
Quantitative Data on Antimicrobial Activity:
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Catechol-derived thiazole | MRSA | ≤ 2 | |
| Thiazole derivative 6 | Shigella dysenteriae | 125 | |
| Thiazole derivative 6 | Proteus mirabilis | 1000 | [14] |
| Thiazole derivative 6 | Listeria monocytogenes | 1000 | [14] |
| Thiazole derivatives | Staphylococcus aureus | 50-200 | [15] |
| Thiazole derivatives | Streptococcus agalactiae | 25-100 | [15] |
Experimental Workflow for Antimicrobial Susceptibility Testing:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory and Cardiovascular Effects
Thiazole-4-acetic acid derivatives have also shown promise as anti-inflammatory agents and have been investigated for their effects on the cardiovascular system.
Mechanism of Action:
-
COX Inhibition: Some derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[16] Selective inhibition of COX-1 or COX-2 can reduce the production of prostaglandins, thereby alleviating inflammation and pain.
-
Cardiovascular Effects: Studies on isolated rat hearts have shown that certain thiazole acetic acid derivatives can increase the developed tension without significantly affecting heart rate.[17] This suggests a potential positive inotropic effect, which could be beneficial in certain heart conditions. However, the precise molecular mechanisms underlying these cardiovascular effects require further investigation.[17]
Structure-Activity Relationship (SAR) Insights
The biological activity of thiazole-4-acetic acid derivatives is highly dependent on the nature and position of substituents on the thiazole ring and the acetic acid side chain.
-
Substituents at the 2-position: The 2-position of the thiazole ring is a common site for modification. The introduction of various amino and substituted amino groups has been shown to significantly influence the anticancer and anti-inflammatory activities.
-
Substituents at the 5-position: The 5-position also offers a site for derivatization. The introduction of aryl or substituted aryl groups at this position can impact the compound's interaction with the target protein and its overall lipophilicity.
-
The Acetic Acid Moiety: The carboxylic acid group is often crucial for activity, particularly in enzyme inhibition where it can form key ionic interactions with the active site. Esterification of this group can modulate the compound's pharmacokinetic properties, potentially creating prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.
Future Perspectives and Conclusion
The thiazole-4-acetic acid scaffold continues to be a fertile ground for the discovery of new drug candidates. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it a highly valuable tool in the medicinal chemist's arsenal. Future research will likely focus on the development of more selective and potent derivatives, with a deeper understanding of their mechanisms of action at the molecular level. The exploration of this privileged scaffold holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
References
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PLoS ONE. Retrieved from [Link]
-
Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
The IC 50 values obtained for cytotoxic activity in human cancer cell... (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. (2013). PubMed. Retrieved from [Link]
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Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. Retrieved from [Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. Retrieved from [Link]
-
A Review On Thiazole As Anticancer Agents. (2018). Neliti. Retrieved from [Link]
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Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (n.d.). Iraqi National Journal of Chemistry. Retrieved from [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). Semantic Scholar. Retrieved from [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. Retrieved from [Link]
-
Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). PMC. Retrieved from [Link]
-
Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. (n.d.). Avicenna Journal of Clinical Microbiology and Infection. Retrieved from [Link]
-
Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. (2015). Medical Laboratory Journal. Retrieved from [Link]
-
Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. (2021). Cumhuriyet Science Journal. Retrieved from [Link]
-
Thiazole derivatives as inhibitors of protein kinase. (n.d.). ResearchGate. Retrieved from [Link]
- Thiazole derivatives used as pi 3 kinase inhibitors. (n.d.). Google Patents.
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The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved from [Link]
- Thiazole derivatives and their use as anti-tumour agents. (n.d.). Google Patents.
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. (2023). Taylor & Francis Online. Retrieved from [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega. Retrieved from [Link]
-
Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents. (n.d.). University of Central Oklahoma. Retrieved from [Link]
-
New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. (2022). MDPI. Retrieved from [Link]
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Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. Retrieved from [Link]
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Pharmacophore Modeling of 2-(3-Nitrophenyl)thiazole-4-acetic acid
Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists
Executive Summary: The Scaffold and Its Therapeutic Space
2-(3-Nitrophenyl)thiazole-4-acetic acid represents a classic "bi-aryl acetic acid" scaffold, a structural motif dominant in two major therapeutic classes: Aldose Reductase Inhibitors (ARIs) for diabetic complications and NSAIDs (COX-1/COX-2 inhibitors).
The molecule consists of three distinct pharmacophoric zones:
-
The Acidic Head (Acetic Acid): A negative ionizable group essential for anchoring the molecule in cationic catalytic pockets (e.g., the Anion Binding Pocket of ALR2).
-
The Linker Core (Thiazole): A rigid heterocyclic spacer that orients the side chains and contributes to
- stacking interactions. -
The Lipophilic Tail (3-Nitrophenyl): An aromatic system bearing a strong electron-withdrawing nitro group, capable of engaging in specific electrostatic interactions and filling hydrophobic specificity pockets.
This guide details the construction of a high-fidelity pharmacophore model for this specific molecular entity, focusing on its primary application as a putative Aldose Reductase (ALR2) inhibitor, while accounting for polypharmacological risks (COX inhibition).
Target Identification & Mechanistic Grounding
To build a valid pharmacophore, one must understand the "lock" into which the key fits.
Primary Target: Aldose Reductase (ALR2)
ALR2 is the rate-limiting enzyme in the polyol pathway.[1][2] Under hyperglycemic conditions, it converts glucose to sorbitol, leading to osmotic stress and tissue damage (neuropathy, retinopathy).
-
Binding Site Topology: The active site is a deep, hydrophobic cleft with a "Catalytic Anion Hole" at the bottom.
-
Key Residues:
-
Tyr48, His110, Trp111: Form the catalytic anion hole. They require a Negative Ionizable or H-bond Acceptor feature (the acetic acid moiety).
-
Leu300, Trp20: Define the "Specificity Pocket." This hydrophobic region accommodates the aromatic tail (Nitrophenyl-thiazole).
-
Secondary Target: Cyclooxygenase (COX-1/2)
The acetic acid moiety mimics arachidonic acid, allowing entry into the COX channel. The 3-nitrophenyl group may provide selectivity leverage, but in this model, we treat COX binding as an "off-target" liability or a secondary indication.
Pharmacophore Modeling Workflow
This protocol utilizes a Structure-Based Pharmacophore (SBP) approach if a co-crystal exists, or a Ligand-Based (LBP) approach using the "Shared Feature" hypothesis. Given the abundance of ARI crystal structures (e.g., PDB ID: 1US0, 2PDG), we will adopt a hybrid workflow grounded in the specific geometry of the 2-(3-Nitrophenyl)thiazole-4-acetic acid.
Step 1: Ligand Preparation & Conformational Analysis
The biological activity is dictated by the bioactive conformation, not the lowest energy vacuum state.
-
Ionization State: At physiological pH (7.4), the carboxylic acid (
) will be deprotonated ( ).-
Protocol: Set protonation state to -1 .
-
-
Tautomer Generation: The thiazole ring is stable, but ensure the nitro group is modeled with correct resonance structures to distribute the negative charge density on the oxygens.
-
Conformational Search:
-
Method: Monte Carlo or Systematic Search.
-
Critical Rotatable Bonds:
- : Bond between Phenyl C1 and Thiazole C2.
- : Bond between Thiazole C4 and the Acetic Acid methylene group.
- : Bond between Methylene and Carboxylate.
-
Energy Window: Retain conformers within 10 kcal/mol of the global minimum to capture the "bound" state.
-
Step 2: Feature Mapping (The 4-Point Hypothesis)
We define the pharmacophore hypothesis
| Feature ID | Type | Chemical Moiety | Biological Interaction (ALR2 Context) |
| F1 | NegIon / Acc | Carboxylate ( | Electrostatic interaction with His110 ; H-bond with Tyr48/Trp111 . |
| F2 | Aro / Hyd | Thiazole Ring | |
| F3 | Aro / Hyd | Phenyl Ring | Fills the hydrophobic specificity pocket (residues Leu300, Trp111 ). |
| F4 | Acc (Vector) | 3-Nitro Group ( | H-bond acceptor for backbone amides or specific side chains (e.g., Cys298 ). |
-
F1 (Head): Must be defined as a vector pointing away from the methylene group.
-
F4 (Tail): The nitro group is critical. Its electron-withdrawing nature lowers the electron density of the phenyl ring, potentially strengthening
- interactions (Hunter-Sanders model) with electron-rich residues like Trp.
Step 3: Exclusion Volumes (Steric Constraints)
To prevent false positives, "Exclusion Spheres" must be placed to represent the receptor walls.
-
Vector: Perpendicular to the plane of the thiazole/phenyl rings.
-
Rationale: The ALR2 active site is narrow. Bulky substituents at the 5-position of the thiazole or the 2/6-positions of the phenyl ring would likely clash with the pocket walls.
Validation Protocol (Self-Validating System)
A pharmacophore model is only as good as its ability to discriminate actives from decoys.
-
Dataset Construction:
-
Actives: 2-(3-Nitrophenyl)thiazole-4-acetic acid + 10 known structurally similar ARIs (e.g., Epalrestat, Tolrestat).
-
Decoys: 500 molecules with similar MW and LogP but no ARI activity (generate using DUD-E methodology).
-
-
Screening Metrics:
-
Fit Score: Calculate geometric fit of the ligand features to the model spheres.
-
ROC Curve (Receiver Operating Characteristic): Plot Sensitivity vs. (1 - Specificity).
-
AUC (Area Under Curve): A valid model must have AUC > 0.7.
-
-
Enrichment Factor (EF): Calculate
. If the top 1% of the screened database contains a high percentage of known actives, the model is validated.
Visualizations
Diagram 1: Pharmacophore Generation Workflow
This flowchart outlines the logical progression from chemical structure to validated hypothesis.
Caption: Logical workflow for deriving a validated pharmacophore model from the target ligand.
Diagram 2: Binding Mode Hypothesis (ALR2 Interaction)
A schematic representation of how the pharmacophore features map to the Aldose Reductase active site residues.
Caption: Predicted interaction map between 2-(3-Nitrophenyl)thiazole-4-acetic acid and ALR2 residues.
References
-
Mylari, B. L., et al. (1991). "Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid (zopolrestat) and congeners." Journal of Medicinal Chemistry.
-
El-Koussi, N. A., et al. (2019). "Design, synthesis, and biological evaluation of new thiazole derivatives as potential aldose reductase inhibitors."[3] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Da Settimo, F., et al. (2005). "Structure-based design and synthesis of novel aldose reductase inhibitors." Current Medicinal Chemistry.
-
Sigma-Aldrich. "2-(3-Nitrophenyl)thiazole-4-acetic acid Product Specification."
-
Garscha, U., et al. (2017). "Pharmacological profile of thiazole derivatives as 5-lipoxygenase inhibitors." European Journal of Medicinal Chemistry.
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The Genesis and Evolution of Nitrophenyl Thiazole Acetic Acid Compounds: A Technical Guide
This guide provides an in-depth exploration of the history, discovery, and chemical underpinnings of nitrophenyl thiazole acetic acid compounds. Designed for researchers, scientists, and professionals in drug development, this document eschews a rigid template to deliver a narrative that is both scientifically rigorous and contextually rich. We will delve into the foundational chemistry that enabled the synthesis of these molecules, trace their development through key scientific milestones, and provide practical, field-proven insights into their synthesis and potential applications.
Part 1: A Historical Perspective: From Hantzsch's Ring to a Modern Scaffold
The story of nitrophenyl thiazole acetic acid compounds does not begin with a singular discovery but rather as a branch of the much larger tree of thiazole chemistry. The very foundation of this field was laid in 1887 by Arthur Hantzsch and J. H. Weber, who first described the thiazole ring.[1][2] Shortly thereafter, Hantzsch reported a versatile method for synthesizing these five-membered heterocyclic rings, a reaction that now bears his name: the Hantzsch thiazole synthesis.[1][3] This seminal work, involving the condensation of an α-haloketone with a thioamide, opened the door for chemists to create a vast library of thiazole derivatives by simply varying the starting materials.[4]
For decades following Hantzsch's discovery, the field of thiazole chemistry expanded steadily.[5] Another significant milestone arrived in 1947 with the work of Alan H. Cook and Sir Ian Heilbron, who developed a method for producing 5-aminothiazoles, a class of compounds that had been relatively obscure until that point.[6] These foundational synthetic strategies created a robust platform from which more complex and functionally diverse thiazole derivatives could be designed and synthesized.
The emergence of nitrophenyl thiazole acetic acids was not a sudden breakthrough but an evolutionary step, likely driven by the systematic exploration of the Hantzsch synthesis. By combining precursors bearing a nitrophenyl group with those containing an acetic acid moiety (or a precursor that could be easily converted to one), chemists could construct the target scaffold. A key historical example can be found in a 1979 study on the synthesis and pharmacological evaluation of derivatives of 2-amino-4-(p-chlorophenyl)thiazole-5-acetic acid.[7] This research demonstrated the interest in combining a substituted phenyl ring with a thiazole acetic acid core to explore biological activity, in this case, anti-inflammatory and immunosuppressive properties.[7] This work serves as a crucial marker for the investigation of phenyl-substituted thiazole acetic acids as pharmacologically active agents.
Today, the core structure, exemplified by compounds like 2-(4-Nitrophenyl)thiazole-4-acetic acid, is recognized as a valid chemical entity.[8] Modern research continues to build on this legacy, with recent studies exploring thiazole derivatives containing acetic acid residues as selective COX-1 inhibitors, underscoring the enduring relevance of this chemical class in drug discovery.[9]
Part 2: The Chemical Core: Synthesis and Structure
The primary route to nitrophenyl thiazole acetic acid compounds is rooted in the Hantzsch synthesis. The versatility of this reaction allows for the strategic incorporation of the two key functional groups—the nitrophenyl ring and the acetic acid side chain—by selecting the appropriate starting materials.
The Hantzsch Thiazole Synthesis: A Foundational Workflow
The logic of the Hantzsch synthesis is an elegant cyclocondensation. The core reaction involves an α-halocarbonyl compound and a thioamide. To construct a 2-(4-Nitrophenyl)thiazole-4-acetic acid, the synthetic design would involve precursors where these functionalities are already present.
A plausible and efficient pathway involves the reaction of a 4-nitrothiobenzamide with an ethyl 4-chloroacetoacetate. This approach strategically places the nitrophenyl group at the 2-position of the resulting thiazole ring and an ester group at the 4-position, which can then be hydrolyzed to the desired carboxylic acid.
Experimental Protocol: Synthesis of 2-(4-Nitrophenyl)thiazole-4-acetic acid
This protocol is a representative methodology based on the principles of the Hantzsch thiazole synthesis.
Step 1: Synthesis of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrothiobenzamide (1.82 g, 10 mmol) in 100 mL of absolute ethanol.
-
Reaction Initiation: To the stirred solution, add ethyl 4-chloroacetoacetate (1.65 g, 10 mmol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Causality Note: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for the condensation and cyclization reactions while serving as a suitable solvent for the reactants.
-
-
Isolation: After cooling to room temperature, the product often precipitates from the solution. If not, the solvent volume can be reduced under vacuum. The resulting solid is collected by vacuum filtration.
-
Purification: The crude solid is washed with cold ethanol to remove any unreacted starting materials and then dried. Recrystallization from ethanol or an ethanol/water mixture can be performed to yield the pure ester.
Step 2: Hydrolysis to 2-(4-Nitrophenyl)thiazole-4-acetic acid
-
Saponification: Suspend the synthesized ethyl ester (2.92 g, ~10 mmol) in a mixture of 50 mL of ethanol and 50 mL of 2M aqueous sodium hydroxide (NaOH).
-
Heating: Heat the mixture at 60-70°C with stirring for 2-3 hours, or until the reaction is complete by TLC.
-
Self-Validation Insight: The completion of the hydrolysis can be visually monitored as the solid ester dissolves into the basic solution. TLC will show the disappearance of the ester spot and the appearance of a new, more polar spot for the carboxylate salt.
-
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with 2M hydrochloric acid (HCl) until the pH is approximately 2-3. A precipitate will form.
-
Product Collection: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.
Data Summary: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-(4-Nitrophenyl)thiazole-4-acetic acid | C11H8N2O4S | 264.26 | Solid |
Data sourced from chemical supplier information.[8]
Visualization of the Synthetic Workflow
The logical flow of the Hantzsch synthesis can be represented as follows:
Caption: Workflow for the Hantzsch synthesis of the target compound.
Part 3: Mechanism of Action and Biological Significance
The biological activity of nitrophenyl thiazole acetic acid compounds is intrinsically linked to their structure. The thiazole ring serves as a versatile and robust scaffold, while the nitrophenyl and acetic acid moieties act as key pharmacophoric features that can interact with biological targets.
Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[10][11] The acetic acid group, in particular, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) where it plays a crucial role in binding to cyclooxygenase (COX) enzymes.[9]
The nitrophenyl group significantly influences the electronic properties of the molecule. The strong electron-withdrawing nature of the nitro group can modulate the reactivity and binding affinity of the entire compound. For instance, in antimicrobial applications, this feature can be critical for interaction with microbial enzymes. Studies on 2,4-disubstituted thiazoles have shown that the presence of a nitro group on the phenyl ring can significantly enhance antimicrobial activity.[12]
Illustrative Signaling Pathway: COX Inhibition
Given the presence of the acetic acid moiety, a primary hypothesized mechanism of action for this class of compounds is the inhibition of COX enzymes, which are central to the inflammatory pathway.
Caption: Hypothesized inhibition of the cyclooxygenase (COX) pathway.
This pathway illustrates how these compounds could potentially exert anti-inflammatory effects by blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. The specific interactions within the enzyme's active site would be governed by the three-dimensional arrangement of the thiazole, nitrophenyl, and acetic acid groups.
References
-
Thakkar, S., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(25), 2841-2862. [Link]
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Sharma, V., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4981. [Link]
-
Ayati, A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of the Serbian Chemical Society, 85(12), 1529-1589. [Link]
-
Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. [Link]
-
Qureshi, A., & Pradhan, A. (2019). Short Review on Thiazole Derivative. Journal of Drug Delivery and Therapeutics, 9(4-A), 827-831. [Link]
-
Sawlewicz, J., et al. (1979). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. Archivum Immunologiae et Therapiae Experimentalis, 27(6), 795-813. [Link]
-
Sharma, S., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 646-664. [Link]
-
Alvi, S. N., et al. (2022). New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. Pharmaceuticals, 15(9), 1146. [Link]
-
Borcea, A. M., & Ionut, I. (2021). Thiazoles and Bisthiazoles. Encyclopedia.pub. [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
Ayati, A., et al. (2020). Review of the synthesis and biological activity of thiazoles. ResearchGate. [Link]
-
Encyclopedia.pub. (2022). Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. [Link]
-
ResearchGate. (2025). Synthesis And Pharmacological Evaluation Of Novel Thiazole Derivatives. [Link]
-
Osmaniye, D., & Saglik, B. N. (2021). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal, 42(4), 806-813. [Link]
-
Phillips, B. S. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1431. [Link]
-
Lim, S. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. [Link]
-
ResearchGate. (2015). Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4- nitrophenyl) thiazolidin-4-one derivatives. [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]
-
Kumar, S., & Singh, M. (2011). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]
-
Britannica. (n.d.). Arthur Rudolf Hantzsch. [Link]
-
Bielenica, A., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 27(21), 7248. [Link]
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Toxicity and safety data for 2-(3-Nitrophenyl)thiazole-4-acetic acid
An In-Depth Technical Guide to the Toxicity and Safety of 2-(3-Nitrophenyl)thiazole-4-acetic acid
Introduction
2-(3-Nitrophenyl)thiazole-4-acetic acid is a heterocyclic compound incorporating a thiazole ring, a nitrophenyl group, and an acetic acid moiety. While its specific applications are not extensively documented in publicly available literature, its structural motifs are common in medicinal chemistry and materials science.[1][2] The thiazole ring is a key component in numerous biologically active compounds, including antimicrobials and anticancer agents.[3] The presence of a nitrophenyl group, however, raises potential toxicological concerns, as nitroaromatic compounds are a well-known class of chemicals with possible genotoxic and carcinogenic properties.[4][5]
This technical guide provides a comprehensive analysis of the known and inferred toxicity and safety data for 2-(3-Nitrophenyl)thiazole-4-acetic acid. Given the limited direct toxicological data for this specific molecule, this paper synthesizes information from safety data sheets of the compound, studies on structurally related analogues, and established toxicological principles to offer a robust preliminary risk assessment and guide safe handling and future research. This document is intended for researchers, chemists, and drug development professionals who may handle or investigate this compound.
Chemical and Physical Properties
A foundational understanding of the compound's properties is essential for any safety assessment.
| Property | Value | Source |
| IUPAC Name | 2-(3-Nitrophenyl)acetic acid | [6] |
| Molecular Formula | C₁₁H₈N₂O₄S | [7] |
| Molecular Weight | 264.26 g/mol | [7] |
| Appearance | Solid | [7] |
| SMILES String | O=C(O)CC1=CSC(C2=CC(=O)=CC=C2)=N1 | [7] |
| InChI Key | OJZLDZSRCQQYFU-UHFFFAOYSA-N | [7] |
Known and Inferred Toxicological Profile
Acute Toxicity
The primary known hazard classification for this compound is related to its acute oral toxicity.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Source |
| Acute Toxicity 4, Oral | GHS07 | Warning | H302: Harmful if swallowed | [7] |
This classification indicates that short-term ingestion of the substance may cause adverse health effects or be lethal at moderate doses. While no specific LD50 data is available for this compound, the classification suggests a potential oral LD50 in the range of 300 to 2000 mg/kg for rats.[8]
Skin and Eye Irritation
Safety Data Sheets for related thiazole and nitrophenyl compounds consistently warn of skin and eye irritation.[9][10] For instance, ((5-Thiazolyl)methyl)-(4-nitrophenyl)carbonate is classified as causing skin and serious eye irritation (H315, H319).[9] It is therefore prudent to assume that 2-(3-Nitrophenyl)thiazole-4-acetic acid may act as a skin and eye irritant.
Mutagenicity and Genotoxicity
The potential for mutagenicity is a significant concern due to the presence of the nitrophenyl group. Nitroaromatic compounds can be metabolized via nitroreduction to form reactive intermediates that can bind to DNA, leading to mutations.[4]
-
Structural Alerts: The 3-nitrophenyl moiety is a structural alert for mutagenicity. Studies on other nitro-group-containing aromatic amines have shown them to be direct-acting mutagens in the Salmonella typhimurium (Ames) test.[4]
-
Analogue Data: In contrast, a close analogue, 2-amino-4-thiazole acetic acid, which lacks the nitro group, was found to be non-mutagenic in a bacterial reverse mutation assay.[11] This suggests that the nitro group is a key driver of potential mutagenicity for this class of compounds. The mutagenicity of nitroheterocyclic compounds is often linked to their antimicrobial activity.[12]
Given the conflicting data from analogues, direct testing of 2-(3-Nitrophenyl)thiazole-4-acetic acid for mutagenic potential is strongly recommended.
Carcinogenicity
Long-term exposure to certain nitrophenyl and thiazole derivatives has been linked to carcinogenicity in animal studies.
-
2-amino-4-(p-nitrophenyl)thiazole: A structural isomer of the aminoreduced form of the target compound, has been evaluated in the Carcinogenic Potency Database (CPDB).[13]
-
2-amino-4-(5-nitro-2-furyl) thiazole: This compound, which also contains a nitro group and a thiazole ring, has demonstrated carcinogenicity in rats, inducing tumors in the forestomach, mammary glands, and bladder.[14][15]
-
4-Amino-2-nitrophenol: This aromatic amine has been shown to be carcinogenic in male rats, causing transitional-cell carcinomas of the urinary bladder.[5]
The evidence from these related compounds suggests a potential carcinogenic risk associated with 2-(3-Nitrophenyl)thiazole-4-acetic acid, warranting stringent exposure controls.
Reproductive and Developmental Toxicity
No specific data on the reproductive or developmental toxicity of 2-(3-Nitrophenyl)thiazole-4-acetic acid was identified. According to regulatory guidelines, pharmaceuticals and chemicals with significant human exposure potential require evaluation for such effects.[16] Given the data gaps, the precautionary principle should be applied, and exposure to individuals of reproductive capacity should be minimized.
Proposed Mechanisms of Toxicity
The toxicity of 2-(3-Nitrophenyl)thiazole-4-acetic acid is likely driven by its functional groups. The following diagram illustrates a hypothetical pathway for the metabolic activation of the nitrophenyl group, a common mechanism for the toxicity of nitroaromatic compounds.
Caption: Hypothetical metabolic activation pathway.
Recommended Safety and Handling Protocols
Based on the inferred toxicological profile, the following handling procedures are recommended to minimize exposure and ensure laboratory safety.
-
Engineering Controls: Handle the compound exclusively in a certified chemical fume hood to prevent inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[17]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
-
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]
-
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[9]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[10]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and locked up.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Proposed Experimental Workflows for Toxicity Assessment
To address the existing data gaps, a tiered approach to toxicological testing is recommended. The following section outlines key experimental protocols.
In Vitro Cytotoxicity: Neutral Red Uptake Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells. It is a rapid and cost-effective method for initial cytotoxicity screening.
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3 fibroblasts) in 96-well microtiter plates and incubate to allow for cell attachment and growth.
-
Compound Preparation: Prepare a stock solution of 2-(3-Nitrophenyl)thiazole-4-acetic acid in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium.
-
Exposure: Treat the cells with a broad range of concentrations of the test compound for 24 hours. Include untreated controls and solvent controls.
-
Neutral Red Staining: Remove the treatment medium, wash the cells, and incubate with a medium containing neutral red (e.g., 50 µg/mL) for 3 hours.[18]
-
Dye Extraction: Wash the cells to remove unincorporated dye. Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the cells.[18]
-
Quantification: Measure the absorbance of the extracted dye using a microplate reader at 540 nm.
-
Data Analysis: Calculate the concentration that inhibits dye uptake by 50% (IC50) relative to the control cells.
Caption: Workflow for the Neutral Red Uptake Assay.
Mutagenicity: Bacterial Reverse Mutation (Ames) Test
This assay, following OECD Guideline 471, is a standard method for detecting gene mutations induced by a chemical.
Protocol:
-
Strain Selection: Use several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.[11]
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix from rat liver) to identify compounds that require metabolic activation to become mutagenic.[11]
-
Exposure: Combine the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer onto minimal glucose agar plates.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the negative control.[11]
Caption: Workflow for the Ames Mutagenicity Test.
Conclusion
The available data for 2-(3-Nitrophenyl)thiazole-4-acetic acid is limited, with a single formal classification of "Acute Toxicity 4 (Oral)". However, a comprehensive analysis of its structural motifs and data from related nitrophenyl and thiazole compounds strongly suggests a broader range of potential hazards, including skin/eye irritation, mutagenicity, and carcinogenicity. The presence of the 3-nitrophenyl group is a significant toxicological alert that necessitates careful handling and further investigation.
This guide underscores the critical need for empirical toxicological studies to be conducted on 2-(3-Nitrophenyl)thiazole-4-acetic acid before it is considered for any application involving significant human or environmental exposure. The proposed experimental workflows provide a clear path forward for researchers to systematically evaluate its safety profile. Until such data is available, all work with this compound should be conducted under stringent safety protocols, assuming it to be a hazardous substance.
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Kim, Y. G., et al. (2015). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. PubMed. [Link]
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Wang, C. Y., et al. (1982). Carcinogenicity of 2-amino-4-(5-nitro-2-furyl) thiazole in rats by oral and subcutaneous administration. PubMed. [Link]
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Hayashida, S., et al. (1982). Mutagenicity, carcinogenicity, distribution, and nitroreduction of 4-(5-nitro-2-furyl)thiazole in the rat. PubMed. [Link]
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Cantelli-Forti, G., et al. (1983). Mutagenicity of a series of 25 nitroimidazoles and two nitrothiazoles in Salmonella typhimurium. PubMed. [Link]
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Cohen, S. M., et al. (1970). Carcinogenicity of formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide in Swiss mice. PubMed. [Link]
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de Oliveira, A. C. S., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. [Link]
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Predicting and Optimizing the Metabolic Stability of Thiazole Acetic Acid Derivatives
An In-Depth Technical Guide:
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The thiazole acetic acid scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved and investigational drugs.[1][2] However, its inherent chemical features present specific metabolic challenges that can hinder drug development by leading to rapid clearance, low bioavailability, or the formation of reactive metabolites. This guide provides a comprehensive framework for understanding, predicting, and mitigating the metabolic liabilities of this important chemical class. We will dissect the primary metabolic pathways, detail robust in silico and in vitro predictive methodologies, provide actionable protocols, and outline a strategic workflow to integrate metabolic stability assessment into the drug design and optimization cycle. This document is intended to serve as a practical, field-proven resource for scientists dedicated to developing safer and more effective therapeutics.
The Strategic Imperative of Metabolic Stability
In early drug discovery, the focus often lies on optimizing pharmacological potency and selectivity. However, a compound's journey to becoming a viable drug is equally dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3] Metabolism, the enzymatic conversion of a drug into other compounds (metabolites), is a critical determinant of its pharmacokinetic profile.[4]
Metabolic stability, defined as the susceptibility of a compound to biotransformation, directly influences its half-life, clearance, and oral bioavailability.[5][6]
-
High Metabolic Instability (Rapid Metabolism): Can lead to insufficient drug exposure at the target site, requiring higher or more frequent dosing, which increases the risk of off-target toxicity.
-
Low Metabolic Instability (Slow Metabolism): May cause drug accumulation, leading to potential toxicity and an extended "washout" period.[5]
Therefore, a central goal of lead optimization is to engineer molecules with a "just right" level of metabolic stability. This requires a deep understanding of the metabolic pathways involved and the tools to predict and measure a compound's metabolic fate.
Metabolic Landscape of Thiazole Acetic Acid Derivatives
The thiazole acetic acid core possesses several potential "soft spots" for metabolic attack. The primary metabolic transformations are driven by Phase I (functionalization) and Phase II (conjugation) enzymes, predominantly located in the liver.[7][8]
Phase I Metabolism: The Key Players
Phase I reactions introduce or expose functional groups. For this scaffold, the most critical enzymes are Cytochrome P450s (CYPs) and Aldehyde Oxidase (AO).
-
Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing enzymes is responsible for metabolizing approximately 90% of all drugs.[8][9] For thiazole derivatives, CYPs can catalyze several reactions:
-
Thiazole Ring Oxidation: The electron-rich thiazole ring is susceptible to oxidative attack. Quantum chemical studies and experimental data show this can lead to the formation of epoxides, S-oxides, or N-oxides.[10][11] These initial oxidations can be followed by a characteristic ring-opening, often yielding reactive aldehyde or α-dicarbonyl metabolites.[12][13]
-
Oxidation of Substituents: Alkyl or aryl groups attached to the core can undergo hydroxylation.
-
-
Aldehyde Oxidase (AO): AO is a cytosolic molybdenum-containing enzyme that has gained significant attention for its role in the metabolism of nitrogen-containing heterocycles.[14][15] Unlike CYPs, AO-mediated metabolism can be difficult to predict due to significant species differences (e.g., dog models lack AO activity).[16] AO typically catalyzes the oxidation of electron-deficient carbons adjacent to a ring nitrogen, a common feature in thiazole-based structures.[16]
Phase II Metabolism: The Carboxylic Acid Handle
The acetic acid moiety is a prime target for Phase II conjugation enzymes, which attach polar endogenous molecules to facilitate excretion.
-
UDP-Glucuronosyltransferases (UGTs): These enzymes catalyze the attachment of glucuronic acid to the carboxylic acid group, forming an acyl glucuronide .[17] This is a major clearance pathway for many carboxylic acid-containing drugs.[18]
The interplay of these pathways determines the overall metabolic profile. A compound might be rapidly cleared by CYP3A4, or it might be resistant to CYPs but be a substrate for AO, or it could be stable to Phase I metabolism but rapidly form an acyl glucuronide.
Figure 1: Key Metabolic Pathways for Thiazole Acetic Acid Derivatives.
A Multi-Pronged Approach to Predicting Metabolic Stability
No single method can perfectly predict in vivo human metabolism. The most effective strategy relies on an integrated workflow, using computational models to guide experimental design and interpreting in vitro data to build confidence for in vivo studies.
Figure 2: Integrated Workflow for Metabolic Stability Assessment.
In Silico Prediction: The First Line of Defense
Before synthesis, computational tools can provide valuable early warnings about potential metabolic liabilities.[3][19] These methods are broadly classified into two types:
-
Metabolic Stability Prediction: Machine learning models trained on large datasets of experimental data can predict whether a compound will be rapidly or slowly metabolized.[20][21] These models provide a quantitative estimate of parameters like intrinsic clearance.
-
Site of Metabolism (SoM) Prediction: These tools, often called "soft spot" predictors, identify the specific atoms or bonds in a molecule most likely to be metabolized.[22][23] This is invaluable for guiding medicinal chemistry efforts to block metabolic pathways. For thiazole derivatives, these tools can help flag susceptibility to CYP or AO-mediated oxidation.
| In Silico Tool Type | Primary Output | Application in Thiazole Acetic Acid Projects | Example Software |
| Stability Prediction | Quantitative CLint or t1/2 classification (e.g., high, medium, low stability). | Rank-order new designs; filter large virtual libraries before synthesis. | ACD/Labs ADME Suite[24], models from machine learning studies.[20][21] |
| Site of Metabolism (SoM) | Highlights "hot spots" on the molecular structure. | Identify which positions on the thiazole ring or its substituents are liable; guide chemists on where to make modifications. | MetaSite[25][23], MetabolitePilot™[22][26], StarDrop.[23] |
In Vitro Assays: The Experimental Ground Truth
In vitro assays using liver-derived subcellular fractions or intact cells are the workhorses of experimental ADME.[4][27] They provide the data needed to calculate intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.[5][7]
| Test System | Enzymes Present | Pros | Cons | Primary Use Case |
| Liver Microsomes | Phase I (CYPs, FMOs), some Phase II (UGTs).[7] | Cost-effective, high-throughput, good for assessing Phase I metabolism.[7][28] | Lacks cytosolic enzymes (like AO) and active transporters.[16] | Early screening and rank-ordering of compounds for CYP-mediated metabolic stability. |
| Liver S9 Fraction | Microsomal and cytosolic enzymes (CYPs, AO, SULTs, etc.).[4] | Broader enzyme coverage than microsomes. | Can have lower specific activity; cofactors for all pathways may not be optimal. | Assessing combined Phase I (CYP and AO) and some Phase II metabolism. |
| Hepatocytes | The full complement of Phase I and II enzymes, cofactors, and transporters in an intact cell.[7] | Considered the "gold standard" for in vitro metabolism.[7] Good for in vitro to in vivo extrapolation (IVIVE).[29][30] | More expensive, lower throughput, greater variability. | Definitive in vitro assessment for lead candidates; investigating the role of transporters and both Phase I/II pathways. |
Core Experimental Protocols
The trustworthiness of metabolic stability data hinges on robust, well-controlled experimental execution.[29] The following sections provide detailed, self-validating protocols.
Protocol: Liver Microsomal Stability Assay
This assay is the standard for high-throughput screening of Phase I metabolic stability. It measures the disappearance of the parent compound over time when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.[31]
Figure 3: Workflow for the Liver Microsomal Stability Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.
-
Test Compound Stock: Prepare a 10 mM stock solution of the thiazole acetic acid derivative in DMSO. Serially dilute to create a 100 µM working solution in buffer.
-
Microsome Solution: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute in cold phosphate buffer to a working concentration of 1 mg/mL.[32]
-
NADPH Regenerating System (Cofactor Solution): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system continuously regenerates NADPH, ensuring the enzymatic reaction does not slow due to cofactor depletion.[33]
-
Quenching Solution: Prepare cold acetonitrile containing a suitable internal standard (a stable, structurally similar compound not found in the matrix) for LC-MS/MS analysis.
-
-
Incubation Procedure:
-
Add the test compound working solution and the microsome solution to a 96-well plate.
-
Control Well 1 (-NADPH): Include a control incubation with buffer instead of the NADPH system to check for non-CYP degradation or chemical instability.[31]
-
Control Well 2 (Positive Control): Include a compound with a known, moderate rate of metabolism (e.g., imipramine, propranolol) to validate the activity of the microsomal batch.[34]
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to all wells (except the -NADPH control). This is Time = 0 .
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot from the reaction wells to a new plate containing the cold quenching solution.[28][31]
-
-
Sample Processing and Analysis:
-
Once all time points are collected, centrifuge the quenching plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.[33]
-
-
Data Analysis:
-
Plot the natural logarithm of the percent remaining of the parent compound versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Half-Life (t1/2): Calculated as 0.693 / k.
-
Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)
-
Example Data Table:
| Time (min) | % Parent Remaining | ln(% Parent Remaining) |
| 0 | 100 | 4.61 |
| 5 | 85 | 4.44 |
| 15 | 60 | 4.09 |
| 30 | 35 | 3.56 |
| 45 | 18 | 2.89 |
| Calculated t1/2 | 25.1 min | |
| Calculated CLint | 55.2 µL/min/mg |
Protocol: Hepatocyte Stability Assay
This assay provides a more physiologically relevant system by using intact liver cells, which contain the full complement of metabolic enzymes and cofactors.[7][29][35]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Hepatocytes: Use cryopreserved hepatocytes from the desired species (e.g., human, rat). Thaw according to the supplier's protocol and determine cell viability (should be >80%). Resuspend in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1 million viable cells/mL.[30][36]
-
Test Compound: Prepare a working solution of the test compound in the incubation medium. The final DMSO concentration should be kept low (<0.5%) to avoid cytotoxicity.
-
Quenching Solution: As with the microsomal assay, use cold acetonitrile with an internal standard.
-
-
Incubation Procedure:
-
Add the hepatocyte suspension to a 96-well plate.
-
Add the test compound working solution to initiate the reaction (Time = 0 ).
-
Controls: Include positive control compounds (e.g., diclofenac for Phase I, 7-hydroxycoumarin for Phase II) and a vehicle control.[36]
-
Incubate the plate at 37°C in a humidified CO2 incubator, with gentle shaking to keep the cells in suspension.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), sample and quench the reaction as described in the microsomal protocol.[36]
-
-
Sample Processing and Analysis:
-
The procedure is identical to the microsomal assay: centrifuge, collect supernatant, and analyze by LC-MS/MS.
-
-
Data Analysis:
-
Data analysis is similar, yielding a t1/2 and CLint. However, CLint is expressed in terms of cell number: CLint (µL/min/10^6 cells) = (0.693 / t1/2) * (incubation volume / number of cells in 10^6)
-
This cellular CLint value can then be scaled to predict in vivo hepatic clearance (CLh) using physiological parameters like liver weight and hepatocellularity.[27][30]
-
Analytical Backbone: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical tool for these assays. Its power lies in its exceptional sensitivity and selectivity, allowing for the accurate quantification of a drug in a complex biological matrix like a microsome or hepatocyte incubation.[37][38][39][40]
-
Chromatography (LC): Separates the parent drug from metabolites and matrix components.
-
Mass Spectrometry (MS/MS): Provides two layers of mass filtering (using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode) for unambiguous identification and quantification.[37] This "fingerprint" for the molecule ensures you are only measuring your compound of interest.[37]
For metabolite identification (MetID) studies, high-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (Q-TOF) are used to determine the exact mass of metabolites, allowing for the confident assignment of their elemental composition.[13][40]
Mitigating Metabolic Liabilities of Thiazole Acetic Acids
When early assays reveal high clearance, the focus shifts to rationally redesigning the molecule. SoM analysis, both in silico and experimental, is key.
-
Blocking Ring Oxidation: If the thiazole ring is identified as a hot spot, modifications can be made:
-
Steric Hindrance: Placing a bulky group near the site of metabolism can prevent the enzyme from accessing it.
-
Electronic Modification: Adding electron-withdrawing groups can make the ring less susceptible to oxidative attack by CYPs or nucleophilic attack by AO.[16]
-
-
Modifying the Acetic Acid Linker: If rapid glucuronidation is the issue, strategies include:
-
Introducing Steric Hindrance: Adding substituents (e.g., a methyl group) on the carbon adjacent to the carboxylic acid can hinder the UGT enzyme.
-
Bioisosteric Replacement: In some cases, the carboxylic acid can be replaced with a bioisostere (e.g., a tetrazole) that is not a substrate for UGTs, though this can significantly alter other properties like target engagement and physical characteristics.[41][42]
-
Conclusion
Predicting and optimizing the metabolic stability of thiazole acetic acid derivatives is a critical, data-driven process that is fundamental to successful drug development. It requires a synergistic application of predictive computational modeling and robust in vitro experimentation. By understanding the key metabolic pathways—CYP- and AO-mediated oxidation of the thiazole core and UGT-mediated conjugation of the acetic acid side chain—researchers can design targeted experiments. The high-throughput microsomal stability assay serves as an effective initial screen for Phase I liabilities, while the more comprehensive hepatocyte assay provides the "gold standard" data needed for confident decision-making and prediction of human pharmacokinetics. By integrating these tools into a logical workflow, project teams can efficiently identify and mitigate metabolic liabilities, accelerating the delivery of novel, safe, and effective medicines to patients.
References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]
-
Zmuidinavicius, D., et al. (2006). In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability. Bentham Science Publishers. Retrieved from [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
-
Kumar, S., et al. (2021). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology. Retrieved from [Link]
-
Zelesky, V., et al. (2013). Software automation tools for increased throughput metabolic soft-spot identification in early drug discovery. Mass Analytica. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
-
Li, C., et al. (2022). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. ACS Publications. Retrieved from [Link]
-
Sleno, L. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Retrieved from [Link]
-
Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
Molecular Discovery. (n.d.). MetaSite - Metabolism prediction. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In silico Drug Metabolism Prediction Services. Retrieved from [Link]
-
Shah, P., et al. (2016). In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. NIH Research Festival. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldehyde oxidase. Retrieved from [Link]
-
Mutlib, A. (2022). Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. ACS Publications. Retrieved from [Link]
-
Gautam, P. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). Aldehyde Oxidase. Retrieved from [Link]
-
Dalvie, D., et al. (2008). In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: Characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite. Taylor & Francis Online. Retrieved from [Link]
-
Szczesniewski, A., & Adler, C. J. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Retrieved from [Link]
-
DMPK. (2024). Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
ACD/Labs. (n.d.). Pharmacokinetics Software | Predict ADME Properties | ADME Suite. Retrieved from [Link]
-
Pelkonen, O., & Turpeinen, M. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]
-
Dalvie, D., et al. (2005). In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite. PubMed. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Available software packages for the prediction of metabolic stability. Retrieved from [Link]
-
Kumar, S., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. PubMed. Retrieved from [Link]
-
Kumar, S., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Publications. Retrieved from [Link]
-
Oostenbrink, C., & Christensen, H. E. M. (2017). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. ACS Omega. Retrieved from [Link]
-
Hypha Discovery. (2023). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]
-
Creative Bioarray. (2025). Hepatocyte Stability Assay. Retrieved from [Link]
-
Optibrium. (2024). Which is the best metabolite prediction software?. Retrieved from [Link]
-
Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
SCIEX. (n.d.). MetabolitePilot Software. Retrieved from [Link]
-
Wainhaus, S. B., & Korfmacher, W. A. (2010). Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. American Pharmaceutical Review. Retrieved from [Link]
-
ResearchGate. (2025). Applications Of Liquid Chromatography-Mass Spectrometry (LC-MS) In Drug Metabolism Studies. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 21.S: Carboxylic Acid Derivatives (Summary). Retrieved from [Link]
-
Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of metabolic pathways of carboxylic-acid-containing drugs.... Retrieved from [Link]
-
Petrou, A., et al. (n.d.). Thiazole Ring—A Biologically Active Scaffold. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic pathways involved in the production of carboxylic acids and.... Retrieved from [Link]
-
PubMed. (2009). [Advances in study of metabolic activation of carboxyl-acid containing drugs by UGTs]. Retrieved from [Link]
-
Walsh Medical Media. (2022). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Retrieved from [Link]
-
Khedkar, P., et al. (2023). world journal of pharmaceutical research. Amazon AWS. Retrieved from [Link]
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Methodological & Application
Application Note: Step-by-Step Preparation of 2-(3-Nitrophenyl)thiazole-4-acetic acid via Hantzsch Synthesis
Abstract & Scope
This application note details the robust synthesis of 2-(3-nitrophenyl)thiazole-4-acetic acid , a critical scaffold in the development of anti-inflammatory agents and bacterial DNA gyrase inhibitors. The protocol utilizes the Hantzsch Thiazole Synthesis , a condensation reaction between a thioamide and an
Unlike generic procedures, this guide addresses specific regiochemical challenges associated with thiazole-4-acetic acid derivatives, specifically the selection of ethyl 4-chloroacetoacetate as the cyclization partner to ensure the acetic acid moiety is correctly positioned at C4. The workflow includes the upstream preparation of the thioamide precursor and the downstream hydrolysis of the ester intermediate.[3][4]
Retrosynthetic Analysis & Strategy
The synthesis is divided into three distinct modules. The modular approach allows for quality control checkpoints (HPLC/NMR) at each stage, ensuring the final API-grade purity.
Reaction Pathway Diagram[5]
Figure 1: Modular synthetic pathway designed for regioselective formation of the thiazole-4-acetic acid scaffold.
Critical Parameters & Mechanistic Insights
Regioselectivity in Hantzsch Synthesis
The success of this protocol hinges on the structure of the
-
Incorrect Precursor: Ethyl 2-chloroacetoacetate (
) would yield a thiazole-5-carboxylate derivative. -
Correct Precursor: Ethyl 4-chloroacetoacetate (
).-
Mechanism: The sulfur atom of the thioamide acts as a nucleophile, attacking the
-carbon (bearing the chlorine). The nitrogen then condenses with the -carbonyl. -
Result: The methylene-ester group (
) remains attached to the carbon derived from the -position, which becomes C4 of the thiazole ring.
-
Electronic Effects of the 3-Nitro Group
The electron-withdrawing nitro group (
-
Impact: Reduced nucleophilicity compared to unsubstituted thiobenzamide.
-
Compensation: The protocol requires extended reflux times (4–6 hours) or the addition of a mild base (NaHCO
) to scavenge the HCl byproduct and drive the equilibrium forward.
Experimental Protocols
Module A: Synthesis of 3-Nitrothiobenzamide
Rationale: Commercial thioamides can degrade. In-situ preparation from the stable nitrile ensures high purity.
Materials:
-
3-Nitrobenzonitrile (1.0 eq)
-
Sodium Hydrosulfide hydrate (NaSH
xH O) (2.0 eq) -
Magnesium Chloride hexahydrate (MgCl
6H O) (1.0 eq) -
Solvent: DMF (Dimethylformamide)[5]
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 14.8 g (100 mmol) of 3-nitrobenzonitrile in 100 mL of DMF.
-
Activation: Add 20.3 g (100 mmol) of MgCl
6H O. Stir for 15 minutes. Note: Mg acts as a Lewis acid, coordinating to the nitrile nitrogen to facilitate nucleophilic attack. -
Thiolysis: Add 11.2 g (200 mmol) of NaSH hydrate in one portion. The mixture will turn deep green/black.
-
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (30% EtOAc/Hexanes). The nitrile spot (
) should disappear, replaced by the lower thioamide. -
Quench: Pour the reaction mixture into 500 mL of ice-cold 1M HCl. A yellow precipitate will form immediately.
-
Isolation: Filter the solid, wash copiously with water (to remove Mg salts), and dry in a vacuum oven at 45°C.
-
Expected Yield: 85–92%
-
Appearance: Yellow crystalline solid.
-
Module B: Hantzsch Cyclization to Ethyl Ester
Rationale: Formation of the thiazole core.
Materials:
-
3-Nitrothiobenzamide (from Module A) (1.0 eq)
-
Ethyl 4-chloroacetoacetate (1.1 eq) [CAS: 638-07-3]
-
Solvent: Absolute Ethanol[6]
Procedure:
-
Setup: Charge a 250 mL reaction flask with 9.1 g (50 mmol) of 3-nitrothiobenzamide and 80 mL of absolute ethanol.
-
Addition: Add 9.9 g (60 mmol, ~8.2 mL) of Ethyl 4-chloroacetoacetate dropwise over 10 minutes.
-
Cyclization: Heat the mixture to reflux (78°C). Stir for 6 hours.
-
Observation: The suspension will clear as the thioamide reacts, followed by the precipitation of the thiazole hydrobromide/chloride salt or the free base depending on concentration.
-
-
Workup: Cool to room temperature. Reduce solvent volume by 50% under vacuum.
-
Neutralization: Pour the residue into saturated aqueous NaHCO
(150 mL) to neutralize the acid byproduct. Extract with Ethyl Acetate ( mL). -
Purification: Wash combined organics with brine, dry over Na
SO , and concentrate. Recrystallize the crude solid from Ethanol/Water (9:1).-
Data Check:
H NMR should show a singlet around 3.8–4.0 ppm (thiazole-CH -CO) and a singlet around 7.8–8.0 ppm (thiazole C5-H).
-
Module C: Saponification to Final Acid
Rationale: Mild hydrolysis to avoid decarboxylation or ring opening.
Materials:
-
Ethyl 2-(3-nitrophenyl)thiazole-4-acetate (1.0 eq)
-
Lithium Hydroxide (LiOH
H O) (3.0 eq) -
Solvent: THF/Water (3:1)
Procedure:
-
Hydrolysis: Dissolve 3.34 g (10 mmol) of the ester in 30 mL THF. Add a solution of 1.26 g LiOH in 10 mL water.
-
Reaction: Stir at room temperature for 3 hours. Monitor by HPLC/TLC.
-
Acidification: Evaporate the THF under reduced pressure. Dilute the aqueous residue with 20 mL water. Cool to 0°C.
-
Precipitation: Acidify carefully with 2M HCl to pH 2–3. The product will precipitate as an off-white/pale yellow solid.
-
Final Isolation: Filter, wash with cold water, and dry under high vacuum.
Data Summary & Troubleshooting
Physicochemical Data Table
| Compound | Formula | MW ( g/mol ) | Approx.[2][7][8] MP (°C) | Key 1H NMR Signal (DMSO-d6) |
| 3-Nitrothiobenzamide | C | 182.20 | 160–162 | |
| Ethyl Ester Intermediate | C | 292.31 | 88–90 | |
| Target Acid | C | 264.26 | 185–188 |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Module A | Incomplete activation of nitrile. | Ensure MgCl |
| Sticky Gum in Module B | Polymerization of reagent. | Use fresh Ethyl 4-chloroacetoacetate (distill if dark). |
| Regioisomer Contamination | Incorrect starting material. | Verify CAS 638-07-3. Do NOT use Ethyl 2-chloroacetoacetate. |
| Decarboxylation | Hydrolysis temp too high. | Perform Module C at RT; avoid refluxing in acid. |
Mechanistic Visualization
The following diagram illustrates the Hantzsch cyclization mechanism specific to the formation of the 4-acetic acid derivative.
Figure 2: Mechanistic cascade. Note that the ester side chain is distal to the initial nucleophilic attack site.
References
-
ChemicalBook. (n.d.). (2-Phenyl-thiazol-4-yl)-acetic acid synthesis. Retrieved from
-
Context: Confirms the use of Ethyl 4-chloroacetoacetate for the synthesis of thiazole-4-acetic acid derivatives.[9]
-
-
Sigma-Aldrich. (n.d.). 2-(3-Nitrophenyl)thiazole-4-acetic acid Product Page. Retrieved from
-
Context: Verification of the target molecule structure and physical properties.[10]
-
-
Organic Chemistry Portal. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from
-
Context: General mechanistic grounding for the condens
-haloketones.[2]
-
-
National Institutes of Health (PMC). (2000). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones. Retrieved from
- Context: Provides comparative protocols for aryl-thiazole synthesis and workup procedures.
Sources
- 1. synarchive.com [synarchive.com]
- 2. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]
- 3. WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google Patents [patents.google.com]
- 4. Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. N-(Diethylcarbamothioyl)-4-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(3-Nitrophenyl)thiazole-4-acetic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. Dimethyl 1,3-acetonedicarboxylate: a highly reactive compound used in organic synthesis_Chemicalbook [chemicalbook.com]
Application Note: Solubility Profiling & Handling of 2-(3-Nitrophenyl)thiazole-4-acetic acid
Topic: Solubility of 2-(3-Nitrophenyl)thiazole-4-acetic acid in DMSO and water Content Type: Application Note & Technical Protocol Audience: Researchers, Medicinal Chemists, and Assay Development Scientists [1][2]
Executive Summary & Physicochemical Profile
2-(3-Nitrophenyl)thiazole-4-acetic acid is a heterobifunctional building block often utilized in drug discovery for its thiazole core—a scaffold privileged in medicinal chemistry for its ability to form hydrogen bonds and π-stacking interactions.[1][2]
Effective handling of this compound requires understanding its "Amphiphilic Duality":
-
Lipophilic Domain: The 3-nitrophenyl-thiazole moiety drives high lipophilicity and poor aqueous solubility.[1][2]
-
Hydrophilic Domain: The carboxylic acid tail (position 4) provides a pH-dependent solubility switch.[1][2]
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Formula | C₁₁H₈N₂O₄S | Moderate molecular weight (264.26 g/mol ).[1][2] |
| Physical State | Solid (Powder) | Requires mechanical agitation for initial dissolution.[2] |
| pKa (Acid) | ~4.2 – 4.8 (Estimated) | Critical: At pH < 4, the compound is neutral and insoluble in water.[2] At pH > 6, it ionizes to a soluble carboxylate anion.[2] |
| LogP (Est.) | ~2.0 – 2.5 | Moderate lipophilicity; readily soluble in organic solvents (DMSO, DMF).[2] |
Solubility in DMSO (Dimethyl Sulfoxide)
Status: Highly Soluble Recommended Stock Concentration: 10 mM – 50 mM[1][2]
DMSO is the preferred solvent for creating primary stock solutions.[2] The polar aprotic nature of DMSO disrupts the crystal lattice of the thiazole derivative effectively.[2]
Protocol: Preparation of 10 mM Stock Solution
Materials:
-
Compound: 2-(3-Nitrophenyl)thiazole-4-acetic acid (MW: 264.26 g/mol )[1]
-
Solvent: Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)
-
Container: Amber glass vial (borosilicate) with PTFE-lined cap.[1][2]
Step-by-Step Workflow:
-
Weighing: Weigh 2.64 mg of the compound into the amber vial.
-
Note: Using amber glass prevents potential photodegradation of the nitro group.[2]
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Technique: Add solvent slowly down the side of the vial to wash down any powder adhering to the glass.[2]
-
-
Dissolution: Vortex vigorously for 30–60 seconds.
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Solubility in Water & Aqueous Buffers[2]
-
Water (pH < 5): Poor / Insoluble (Risk of precipitation).[2]
-
PBS / Basic Buffers (pH > 7.0): Soluble (as a salt).[2]
The free acid form of the compound is poorly soluble in water.[2] To achieve aqueous solubility, you must drive the equilibrium toward the ionized carboxylate form.[2]
The "In Situ Salt Formation" Strategy
Do not attempt to dissolve the solid powder directly in pure water (pH ~5.5–6.0).[2] Instead, use a buffered system or a basic co-solvent.[2]
Protocol: Aqueous Dilution for Biological Assays Target: 100 µM Working Solution in PBS (pH 7.4)
-
Start with DMSO Stock: Thaw the 10 mM DMSO stock prepared above.
-
Prepare Buffer: Use Phosphate Buffered Saline (PBS) adjusted to pH 7.4.[1][2]
-
Critical: Ensure the buffer capacity is sufficient to neutralize the acidity of the compound.[2]
-
-
Dropwise Addition: While vortexing the PBS, slowly add the DMSO stock.
Troubleshooting Precipitation (The "Crash-Out"): If precipitation occurs upon dilution:
-
Check pH: Measure the final pH. If it dropped below 6.0, add 1N NaOH dropwise to re-solubilize.[2]
-
Increase DMSO: Maintain a final DMSO concentration of 0.5% – 1.0% to act as a co-solvent.[1][2]
-
Use a Carrier: Add 0.1% BSA (Bovine Serum Albumin) or Tween-20 to the buffer before adding the compound.[2] These agents sequester lipophilic molecules and prevent aggregation.[2]
Visual Workflows
Diagram 1: Solubility Decision Tree
This logic gate ensures you choose the correct solvent system based on your application.[2]
Caption: Decision tree for solvent selection based on pH-dependent ionization states.
Diagram 2: Stock Preparation & Dilution Protocol
Step-by-step visualization of the "In Situ Salt Formation" technique.
Caption: Workflow for preparing a 10 mM stock and diluting into aqueous media.
References
-
PubChem Compound Summary. 2-(3-Nitrophenyl)thiazole-4-acetic acid (Compound CID 329774343).[1][2][3] National Center for Biotechnology Information.[2] Available at: [Link][2]
-
Lipinski, C. A., et al. (2001).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2] Advanced Drug Delivery Reviews.[2] Available at: [Link][2]
-
Di, L., & Kerns, E. H. (2006).[2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[1][2] Available at: [Link][2]
Sources
Strategic Esterification Protocols for 2-(3-Nitrophenyl)thiazole-4-acetic acid
Application Note: AN-TZ-2025-04
Abstract & Strategic Overview
This guide details the esterification procedures for 2-(3-Nitrophenyl)thiazole-4-acetic acid (CAS: 75324-49-1 / Analogous derivatives), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) related to Fentiazac, as well as novel antimicrobial agents.
While the thiazole ring is robust, the 3-nitrophenyl moiety introduces specific constraints: it is susceptible to reduction under catalytic hydrogenation or metal/acid conditions. Therefore, esterification protocols must be chemoselective, avoiding reducing environments while efficiently converting the carboxylic acid on the acetic acid side chain.
This note presents three validated protocols:
-
Thionyl Chloride Activation (Method A): High-yield "Gold Standard" for simple esters (Methyl/Ethyl).
-
Steglich Esterification (Method B): Mild coupling for complex, acid-sensitive, or sterically hindered alcohols.
-
Fischer Esterification (Method C): Economical, scalable approach for bulk synthesis.
Chemical Properties & Pre-Reaction Analysis[1][2]
| Property | Data / Characteristic | Implication for Protocol |
| Molecular Formula | MW: ~264.26 g/mol | |
| Acid pKa | ~3.8 - 4.2 (COOH) | Moderately acidic; easily deprotonated by weak bases ( |
| Thiazole Nitrogen | Weakly basic ( | Unlikely to interfere with standard coupling, but can form salts with strong mineral acids. |
| Nitro Group ( | Meta-position | CRITICAL: Avoid |
| Solubility | DMSO, DMF, hot EtOH | Poor solubility in non-polar solvents (Hexane). |
Decision Matrix for Method Selection
Figure 1: Strategic decision tree for selecting the appropriate esterification method based on substrate complexity and scale.
Method A: Thionyl Chloride Mediated (The Standard)
Best For: Methyl, Ethyl, and Propyl esters. High yield (>90%). Mechanism: Formation of a reactive acyl chloride intermediate followed by alcoholysis.
Reagents
-
Substrate: 2-(3-Nitrophenyl)thiazole-4-acetic acid (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (3.0 – 5.0 equiv) -
Solvent: Anhydrous Alcohol (Methanol or Ethanol) – Acts as solvent and reactant.
-
Catalyst (Optional): DMF (1-2 drops)
Protocol
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a
drying tube (or inlet). -
Activation:
-
Option 1 (In Situ): Suspend the acid in the anhydrous alcohol (e.g., 20 mL per gram of acid). Cool to 0°C. Dropwise add
(Caution: Exothermic, HCl gas evolution). -
Option 2 (Pre-activation): If the acid is insoluble, reflux the acid in neat
(5 equiv) for 1 hour to form the acid chloride. Evaporate excess under vacuum, then re-dissolve the residue in the target alcohol.
-
-
Reaction: Heat the mixture to reflux (60-78°C) for 3–5 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1). The acid spot (low
) should disappear, replaced by the ester (higher ). -
Workup:
-
Cool to room temperature.[1]
-
Concentrate the solvent under reduced pressure (Rotavap).
-
Dissolve the residue in Ethyl Acetate (EtOAc).
-
Wash: Saturated
(2x) to remove residual acid/HCl, followed by Brine (1x). -
Dry over
, filter, and concentrate.
-
-
Purification: Usually yields pure crystalline solid. Recrystallize from Ethanol/Hexane if necessary.
Scientific Rationale: The thiazole nitrogen is protonated by the HCl generated, preventing it from acting as a nucleophile.[2] The nitro group remains untouched.
Method B: Steglich Esterification (DCC/DMAP)
Best For: Coupling with complex alcohols (e.g., cholesterol, protected sugars) or when acidic conditions must be avoided. Mechanism: Carbodiimide-mediated coupling.
Reagents
-
Substrate: 1.0 equiv
-
Alcohol (
): 1.1 equiv -
Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC.HCl (1.1 equiv)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Protocol
-
Dissolution: In a dry flask under Nitrogen, dissolve the Thiazole-acetic acid (1.0 equiv) and the Target Alcohol (1.1 equiv) in anhydrous DCM (10 mL/mmol).
-
Catalyst Addition: Add DMAP (0.1 equiv). Stir for 5 minutes.
-
Coupling: Cool to 0°C. Add DCC (1.1 equiv) in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. A white precipitate (dicyclohexylurea, DCU) will form.
-
Workup:
-
Filter off the DCU precipitate.
-
Wash the DCM filtrate with 1N HCl (to remove DMAP and unreacted thiazole), then Saturated
, then Brine.
-
-
Purification: Column chromatography is usually required to remove traces of urea byproducts.
Scientific Rationale: DMAP acts as a hyper-nucleophilic acyl transfer catalyst. The mild conditions prevent thermal degradation of the acetic acid side chain (which can decarboxylate at very high temps).
Method C: Fischer Esterification (Acid Catalyzed)
Best For: Large scale (>100g) synthesis of methyl/ethyl esters where reagent cost is the primary constraint.
Protocol
-
Mixture: Suspend the acid in excess alcohol (Methanol/Ethanol).
-
Catalyst: Add conc.
(0.5 – 1.0 mL per 10g of substrate). -
Reflux: Reflux for 12–18 hours. (Equilibrium process; may require longer times or Dean-Stark trap if using higher boiling alcohols like Toluene/Butanol).
-
Workup: Neutralize with aqueous
carefully before extraction.
Analytical Validation & Quality Control
To validate the success of the esterification, compare the product against the starting material using these parameters:
| Technique | Starting Material (Acid) | Product (Ethyl Ester) |
| 1H NMR (DMSO-d6) | Broad singlet ~12.5 ppm ( | Absent. New triplet ~1.2 ppm ( |
| IR Spectroscopy | Broad O-H stretch (2500-3000 | Absent. Sharp C=O stretch ~1735 |
| Melting Point | ~187-191°C (Dec) | Generally lower and sharper (e.g., 80-100°C depending on R-group). |
| TLC ( | ~0.1 (Hex/EtOAc 1:1) | ~0.6 (Hex/EtOAc 1:1) |
Reaction Pathway Visualization
Figure 2: Mechanistic pathway for the Thionyl Chloride mediated esterification.
Troubleshooting & Safety
-
Incomplete Reaction: If TLC shows starting material after 5 hours (Method A), add catalytic DMF. This forms the Vilsmeier-Haack reagent in situ, which is a more potent chlorinating agent than
alone. -
Nitro Reduction: Do not use metal vessels (Fe/Zn) if acidic conditions are present. Stick to glass.
-
Decarboxylation: Thiazole-4-acetic acids can decarboxylate if heated >150°C. Do not overheat the crude residue during rotary evaporation.
References
-
Hantzsch Thiazole Synthesis Context
-
Thionyl Chloride Method Validation
-
Nitro-Group Stability & Bioactivity
-
Nitro-Thiazole Derivatives: "Design and synthesis of novel nitrothiazolacetamide conjugated to different thioquinazolinone derivatives as anti-urease agents." Scientific Reports. (2022). Link
-
-
Chemical Data Verification
-
Compound Properties: PubChem CID 329774343 (2-(3-Nitrophenyl)thiazole-4-acetic acid). Link
-
Sources
- 1. Design and synthesis of novel nitrothiazolacetamide conjugated to different thioquinazolinone derivatives as anti-urease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. 23. Aminoalkyl esters of thiazolecarboxylic and thiazolyl-4-acetic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-Nitrophenylacetic acid | C8H7NO4 | CID 15876 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Application Note: Crystallization and Polymorph Control of 2-(3-Nitrophenyl)thiazole-4-acetic acid
Executive Summary
This application note details the purification and crystallization protocols for 2-(3-Nitrophenyl)thiazole-4-acetic acid (CAS: 88076-23-7), a critical intermediate in the synthesis of pharmaceutical agents targeting metabolic and inflammatory pathways.
Due to the amphiphilic nature of the molecule—possessing a lipophilic nitrophenyl-thiazole core and a hydrophilic carboxylic acid tail—standard crystallization methods often result in oiling out or amorphous precipitation. This guide provides three validated workflows to ensure high purity (>99.5% HPLC) and consistent particle size distribution (PSD).
Key Chemical Properties:
-
Molecular Formula: C₁₁H₈N₂O₄S
-
Molecular Weight: 264.26 g/mol [1]
-
pKa (Calculated): ~3.8 (Carboxylic acid), ~2.0 (Thiazole nitrogen)
-
Solubility Profile: Soluble in DMSO, DMF, dilute alkali; Sparingly soluble in Ethanol, Ethyl Acetate; Insoluble in Water, Hexane.
Physicochemical Profiling & Solubility Mapping
Before attempting scale-up, the solubility profile must be understood to define the Metastable Zone Width (MSZW) . The presence of the nitro group (
Table 1: Solubility Screening Data (at 25°C)
| Solvent System | Solubility (mg/mL) | Classification | Application |
| DMSO | > 150 | High | Stock solution / NMR |
| 1M NaOH (aq) | > 100 | High (as salt) | Reactive Crystallization |
| Ethanol (Abs.) | 12 - 18 | Moderate | Recrystallization (Solvent) |
| Ethyl Acetate | 4 - 8 | Low | Anti-solvent / Wash |
| Water (pH 2) | < 0.1 | Insoluble | Anti-solvent |
| Toluene | < 0.5 | Insoluble | Anti-solvent |
Process Insight: The high solubility in alkaline water versus the insolubility in acidic water confirms that Reactive Crystallization (pH Swing) is the most efficient method for primary purification (removing non-acidic impurities).
Protocol A: Reactive Crystallization (pH Swing)
Objective: Primary purification from crude reaction mixtures (e.g., Hantzsch synthesis). This method utilizes the carboxylic acid functionality to separate the target from neutral side-products (e.g., unreacted thioamide).
Workflow Diagram (DOT)
Figure 1: Reactive crystallization workflow utilizing the pH-dependent solubility of the carboxylic acid moiety.
Step-by-Step Procedure:
-
Dissolution: Suspend 10.0 g of crude 2-(3-nitrophenyl)thiazole-4-acetic acid in 100 mL of 1M NaOH . Stir until fully dissolved. The solution should be deep yellow/orange due to the nitro-chromophore.
-
Clarification: Filter the solution through a Celite pad or 0.45 µm membrane to remove unreacted starting materials (e.g., 3-nitrothiobenzamide) or inorganic salts.
-
Precipitation (Critical Step):
-
Place the filtrate in a reactor with overhead stirring (200 RPM).
-
Slowly add 1M HCl via an addition funnel.
-
Target pH: Monitor pH continuously. A heavy precipitate will form around pH 5-6. Continue acidification to pH 3.5 - 4.0 .
-
Note: Do not drop below pH 2 rapidly, as this may trap inorganic salts or cause occlusion of impurities.
-
-
Aging: Allow the slurry to stir for 2 hours at room temperature. This promotes Ostwald Ripening , where fines dissolve and larger crystals grow, improving filterability.
-
Isolation: Filter the solid under vacuum. Wash the cake with:
-
3 x 20 mL Water (to remove NaCl).
-
1 x 10 mL Cold Ethanol (to displace water and aid drying).
-
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Protocol B: Anti-Solvent Recrystallization (Ethanol/Water)
Objective: Polymorph control and removal of colored impurities. This method is used if the material from Protocol A requires higher purity (>99.5%).
Mechanism
The compound is moderately soluble in hot ethanol but insoluble in water. By creating a supersaturated solution in ethanol and adding water, we force crystallization.
Step-by-Step Procedure:
-
Dissolution: Charge 5.0 g of the semi-pure acid into a flask. Add Ethanol (absolute) (approx. 75 mL) and heat to reflux (78°C).
-
Checkpoint: If the solution is not clear, add ethanol in 5 mL increments.
-
-
Cooling: Cool the solution slowly to 50°C.
-
Seeding (Optional but Recommended): Add 0.1% w/w of pure seed crystals to the solution at 50°C to prevent "oiling out."
-
Anti-Solvent Addition:
-
Add Deionized Water dropwise via a syringe pump or dropping funnel.
-
Rate: 0.5 mL/min.
-
Ratio: Target a final solvent ratio of 1:1 (Ethanol:Water).
-
-
Nucleation: Turbidity should be observed after adding ~20 mL of water.
-
Final Cooling: Once the full volume of water is added, cool the slurry to 5°C over 2 hours (0.3°C/min).
-
Harvest: Filter the crystalline solid. Wash with a cold 1:1 Ethanol/Water mixture.
Troubleshooting & Process Analytical Technology (PAT)
Common issues encountered during the crystallization of thiazole-acetic acids and their mitigation strategies.
Table 2: Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Oiling Out (Liquid-Liquid Phase Separation) | Supersaturation is too high; Temperature dropped too fast. | Re-heat to dissolution. Add Seed Crystals at the cloud point. Reduce cooling rate. |
| Gel Formation | Rapid precipitation trapping solvent (Solvate formation). | Increase shear rate (stirring speed). Use "Protocol A" (pH swing) instead of thermal crystallization. |
| Colored Impurities | Nitro-compounds often carry colored byproducts. | Treat the hot ethanolic solution (Step 1 of Protocol B) with Activated Carbon (5 wt%) for 15 mins, then hot-filter. |
| Low Yield | Product remaining in mother liquor. | The final solvent composition is too rich in Ethanol. Increase the Water:Ethanol ratio to 2:1. |
PAT Implementation (In-Situ Monitoring)
For industrial scale-up, the following sensors are recommended:
-
FBRM (Focused Beam Reflectance Measurement): To monitor chord length distribution (particle size) in real-time. Look for a shift to smaller chords (nucleation) followed by growth.
-
ATR-FTIR: To monitor the concentration of the dissolved acid in the bulk solvent, allowing precise determination of the supersaturation point.
Polymorph Control Strategy
Thiazole acetic acids are known to exhibit polymorphism due to the flexibility of the acetic acid side chain and hydrogen bonding potential (Head-to-Tail dimers).
-
Form I (Thermodynamic Stable): Obtained via slow cooling in Ethanol/Water (Protocol B). Characterized by distinct, block-like crystals. High melting point.
-
Form II (Kinetic/Metastable): Obtained via rapid acidification (Protocol A) or rapid crash-cooling. Characterized by needle-like agglomerates.
Recommendation: For pharmaceutical formulations requiring stability, Form I is preferred. Ensure the final step involves a slow thermal cycle in Ethanol/Water to convert any metastable polymorphs to the stable form.
Polymorph Conversion Workflow (DOT)
Figure 2: Solvent-mediated polymorphic transformation strategy.
References
-
Sigma-Aldrich. 2-(3-Nitrophenyl)thiazole-4-acetic acid Product Sheet. Retrieved from (Search Term: 2-(3-Nitrophenyl)thiazole-4-acetic acid).[1]
-
PubChem. 2-(3-Nitrophenyl)thiazole-4-acetic acid (SID 329774343).[1] National Library of Medicine. Retrieved from [Link]
- Hantzsch, A. (1881). Ueber die Einwirkung des Chloracetessigäthers auf Thiamide. (Classic foundation for thiazole synthesis). Berichte der deutschen chemischen Gesellschaft.
- Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
(Note: While specific literature on the crystallization of this exact derivative is proprietary or sparse, the protocols above are derived from standard chemical engineering principles for 2-arylthiazole-4-acetic acid derivatives.)
Sources
Application Note: Chemoselective Reduction of the Nitro Group in 2-(3-Nitrophenyl)thiazole-4-acetic acid
Executive Summary & Strategic Analysis
The Challenge
The reduction of 2-(3-Nitrophenyl)thiazole-4-acetic acid presents a classic chemoselectivity challenge in organic synthesis. The molecule contains three distinct functionalities that dictate the choice of reducing agent:
-
Nitro Group (
): The target for reduction to an aniline ( ). -
Thiazole Ring: A sulfur-containing heterocycle.[1] Sulfur is a potent poison for heterogeneous noble metal catalysts (Pd, Pt, Rh), often rendering standard catalytic hydrogenation (
) inefficient or requiring excessive catalyst loading [1]. -
Carboxylic Acid (
): An acidic moiety that renders the product amphoteric (zwitterionic). This significantly complicates isolation compared to simple neutral anilines.
Methodological Selection
While catalytic hydrogenation is the industrial standard for nitro reduction, the presence of the thiazole sulfur atom makes it suboptimal for this specific substrate due to catalyst deactivation. Consequently, this guide prioritizes Dissolving Metal Reductions .
-
Primary Protocol (Fe/NH
Cl): Selected as the "Gold Standard." It is mild, cost-effective, environmentally benign (compared to tin), and highly tolerant of carboxylic acids. It avoids the risk of desulfurizing the thiazole ring (a risk with Raney Ni). -
Secondary Protocol (SnCl
): Offered as a homogeneous alternative for small-scale discovery where solubility issues in the heterogeneous iron system may arise.
Chemical Pathway & Mechanism
The reduction transforms the electron-withdrawing nitro group into an electron-donating amino group.
Reaction Scheme:
Where R is the (thiazol-4-yl)acetic acid scaffold.
Figure 1: Transformation of the nitro precursor to the amino-acid product.
Protocol A: Iron-Mediated Reduction (Fe/NH Cl)
Status: Recommended | Scale: Gram to Multigram | Selectivity: High
Materials & Reagents
| Reagent | Equiv. | Role | Grade |
| Substrate | 1.0 | Starting Material | >97% Purity |
| Iron Powder | 5.0 | Reductant | <10 micron, reduced |
| Ammonium Chloride | 5.0 | Electrolyte/Proton Source | ACS Reagent |
| Ethanol | 10-20 V | Solvent | 95% or Absolute |
| Water | 5 V | Co-solvent | Deionized |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a round-bottom flask (RBF) with a heavy-duty magnetic stir bar (iron powder is heavy) and a reflux condenser.
-
Charge the flask with 2-(3-Nitrophenyl)thiazole-4-acetic acid (1.0 equiv).
-
Add Ethanol and Water (3:1 ratio). The substrate may not fully dissolve at room temperature; this is acceptable.
-
Add Ammonium Chloride (5.0 equiv).
-
Add Iron Powder (5.0 equiv) in one portion.
Step 2: Reaction
-
Heat the mixture to vigorous reflux (
). -
Maintain vigorous stirring. Critical: The iron must remain suspended. If it settles, reduction rates will plummet.
-
Monitor by TLC or HPLC after 1 hour.
-
TLC Mobile Phase: DCM:MeOH:AcOH (90:9:1). The amine product will be more polar (lower
) and may streak due to the acid group. -
Endpoint: Disappearance of the nitro starting material. Reaction typically requires 2–4 hours.
-
Step 3: Workup (The Isoelectric Precipitation) Note: Standard organic extraction often fails here because the product is an amino acid (zwitterion).
-
Hot Filtration: While still hot (
), filter the mixture through a Celite pad to remove unreacted iron and iron oxide sludge. Wash the pad with hot ethanol. -
Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to remove most of the ethanol. You will be left with an aqueous slurry or solution.
-
pH Adjustment (Critical):
-
The residual aqueous solution will likely be slightly basic or neutral.
-
Slowly add 1M HCl or Glacial Acetic Acid dropwise.
-
Target pH: 4.5 – 5.5 (The theoretical isoelectric point).
-
At this pH, the zwitterion has minimum solubility and should precipitate as an off-white to beige solid.
-
-
Isolation: Cool the mixture to
for 1 hour. Filter the precipitate.[2][3] -
Purification: Recrystallize from Ethanol/Water or Water if necessary.
Protocol B: Stannous Chloride Reduction (SnCl )
Status: Alternative | Scale: <1g | Note: Homogeneous conditions
Materials
-
Substrate (1.0 equiv)[2]
-
Tin(II) Chloride Dihydrate (
) (5.0 equiv)[2] -
Ethanol or Ethyl Acetate (Solvent)[2]
Procedure
-
Add
(solid). -
Heat to
for 2–3 hours. -
Workup:
Analytical Validation & QC
HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV @ 254 nm and 280 nm.
-
Expected Result: The amine product will elute earlier (lower retention time) than the nitro precursor due to the increased polarity of the amino group.
NMR Characterization Markers
| Nucleus | Signal Change (Nitro | Explanation |
| Upfield Shift | The protons ortho/para to the | |
| New Broad Singlet | Appearance of a broad singlet ( | |
| Ipso-Carbon Shift | The carbon attached to nitrogen will shift significantly upfield (from |
Troubleshooting & Optimization Workflow
The following decision tree addresses common failure modes, particularly regarding solubility and catalyst poisoning.
Figure 2: Troubleshooting logic for incomplete reaction or yield loss.
Key Troubleshooting Notes:
-
Product not precipitating: If the product does not precipitate at pH 5, it may be too soluble in the remaining water. Action: Saturate the aqueous phase with NaCl (salting out) and extract with Ethyl Acetate or n-Butanol.
-
Iron "balling" up: If the iron powder clumps, stirring is inefficient. Action: Add mechanical stirring or sonicate briefly to disperse. Ensure ethanol concentration is high enough to wet the surface.
References
-
Royal Society of Chemistry. (2025). Iron–water mediated chemoselective reduction of nitroarenes. Retrieved from [Link]
-
ResearchGate. (2020).[1] How does sulfur in thiazole poison Pd catalyst? Retrieved from [Link]
-
MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine. Retrieved from [Link]
Sources
Application Note: Microwave-Assisted Synthesis of 2-(3-Nitrophenyl)thiazole-4-acetic Acid Derivatives
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of 2-(3-nitrophenyl)thiazole-4-acetic acid and its derivatives using microwave-assisted organic synthesis (MAOS). Thiazole-4-acetic acid derivatives are critical pharmacophores in drug discovery, exhibiting significant anti-inflammatory, antimicrobial, and anticancer activities.
Conventional Hantzsch thiazole synthesis often requires refluxing for 6–12 hours with variable yields (50–70%). The protocol described herein utilizes dielectric heating to accelerate the condensation of 3-nitrothiobenzamide with ethyl 4-chloroacetoacetate, reducing reaction times to under 15 minutes while boosting yields to >85%. This guide includes a subsequent microwave-assisted hydrolysis step to convert the intermediate ester to the final free acid.
Scientific Background & Mechanism[1]
The Hantzsch Thiazole Synthesis
The core mechanism involves the condensation of a thioamide with an
Mechanism Steps:
-
Nucleophilic Attack: The sulfur atom of the 3-nitrothiobenzamide attacks the
-carbon of ethyl 4-chloroacetoacetate (displacing chloride). -
Cyclization: The nitrogen of the thioamide attacks the ketone carbonyl.
-
Dehydration: Loss of water drives aromatization, forming the thiazole ring.
Microwave Advantage
Polar solvents (Ethanol/PEG-400) couple efficiently with the microwave field (2.45 GHz). The rapid internal heating (dielectric loss) overcomes the activation energy barrier for the cyclization step more effectively than conductive heating, minimizing thermal degradation of the labile
Reaction Pathway Diagram
Figure 1: Synthetic pathway from precursors to the final acetic acid derivative via the ester intermediate.
Materials and Instrumentation
Reagents
-
Precursor A: 3-Nitrothiobenzamide (Commercial or synthesized via Lawesson’s reagent).
-
Precursor B: Ethyl 4-chloroacetoacetate (98% purity).
-
Solvent: Ethanol (Absolute) or PEG-400 (Green alternative).
-
Hydrolysis Base: 10% NaOH (aq).
-
Workup: Diethyl ether, dilute HCl, anhydrous
.
Instrumentation
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave).
-
Vessel: 10 mL or 30 mL pressurized glass vial with silicone/PTFE septum.
-
Analysis: TLC (Silica gel
), NMR ( ), LC-MS.
Experimental Protocol
Part A: Synthesis of Ethyl 2-(3-nitrophenyl)thiazole-4-acetate (Ester Intermediate)
Rationale: We first synthesize the ester to ensure clean cyclization without competing decarboxylation reactions that might occur with free acids under high thermal stress.
-
Preparation:
-
In a 10 mL microwave vial, dissolve 3-nitrothiobenzamide (
, ) in Ethanol ( ). -
Add Ethyl 4-chloroacetoacetate (
, , slight excess). -
Optional: Add a catalytic amount of glacial acetic acid (
drops) to facilitate dehydration, though microwave irradiation often renders this unnecessary. -
Seal the vial with a snap-cap.
-
-
Irradiation Parameters:
-
Mode: Dynamic (Power cycling to maintain temp).
-
Temperature:
. -
Hold Time:
. -
Max Pressure:
( ). -
Stirring: High.
-
-
Workup:
-
Cool the vial to room temperature (compressed air cooling).
-
Pour the reaction mixture into crushed ice (
). -
A solid precipitate (the ester) should form immediately.
-
Filter the solid, wash with cold water, and recrystallize from ethanol.
-
Checkpoint: Check TLC (Hexane:EtOAc 7:3). The ester usually appears at
.
-
Part B: Hydrolysis to 2-(3-Nitrophenyl)thiazole-4-acetic acid
Rationale: Conventional hydrolysis takes hours. Microwave heating accelerates the saponification of the sterically accessible ethyl ester.
-
Preparation:
-
Take the purified ester from Part A (
) in a clean microwave vial. -
Add 10% NaOH (
) and Ethanol ( ).
-
-
Irradiation Parameters:
-
Temperature:
(Milder temp to prevent decarboxylation). -
Hold Time:
.
-
-
Isolation:
-
Cool the mixture.
-
Acidify carefully with 1N HCl to
. -
The free acid will precipitate. Filter, wash with water, and dry in a vacuum desiccator.
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.
Results and Characterization
Yield Comparison
The microwave protocol demonstrates superior efficiency compared to conventional thermal reflux.[1]
| Parameter | Conventional Reflux | Microwave Method (This Protocol) |
| Reaction Time | ||
| Solvent Usage | ||
| Yield (Ester) | ||
| Yield (Acid) | ||
| Purity (Crude) | Low (requires column) | High (recrystallization only) |
Expected Spectral Data (Representative)
-
IR (
): ( , broad acid), ( acid), ( ), ( thiazole). -
(
):-
(
) -
(
, characteristic splitting for 3-nitro) -
(
, Thiazole ) -
(
)
-
(
Troubleshooting & Optimization
-
Low Yield of Ester: If the reaction is incomplete after 10 minutes, increase temperature to
rather than extending time, as prolonged irradiation can degrade the product. -
Impurity Formation: If a side product is observed at
, it may be the dehydrated dimer. Ensure the thioamide is fresh and the solvent is dry. -
Safety Note: 3-nitro derivatives can be energetic. While this scale is small, always operate the microwave with the safety shield in place and monitor pressure curves.
References
-
Majhi, S., et al. (2024).[2] "Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation." Current Microwave Chemistry.
-
Chavan, A. A., & Pai, N. R. (2022). "A New Microwave-Assisted Method for the Synthesis of 2-Substituted-Thiazol-4(5H)-One via Hantzsch Condensation." Rasayan Journal of Chemistry.
-
Al-Mulla, A. (2021).[3] "Microwave-assisted Hantzsch thiazole synthesis." Journal of Heterocyclic Chemistry. (General methodology reference).
-
Helal, M. H., et al. (2021). "Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones." Molecules.
-
Niraimathi, V., et al. (2011).[4] "Microwave Assisted Synthesis and Characterization of Azomethines of Aryl Thiazole." Asian Journal of Chemistry.
Sources
Troubleshooting & Optimization
Overcoming solubility issues of 2-(3-Nitrophenyl)thiazole-4-acetic acid in bioassays
Topic: Overcoming Solubility & Bioassay Interference
Ticket ID: NTAA-SOL-001 Status: Open Responder: Senior Application Scientist[1]
Executive Summary: The Molecule at a Glance
Welcome to the technical support hub. You are likely encountering issues with 2-(3-Nitrophenyl)thiazole-4-acetic acid (referred to hereafter as NTAA ).[1]
To solve your problem, we must first understand the chemical behavior of NTAA.[1]
-
Chemical Class: Lipophilic Weak Acid.[1]
-
Core Challenge: NTAA possesses a hydrophobic "tail" (the nitrophenyl-thiazole core) and a hydrophilic "head" (the acetic acid group).[1]
-
The Solubility Trap: In 100% DMSO, it is fully soluble.[1] However, upon dilution into aqueous buffers, two things happen:
This guide provides the protocols to stabilize NTAA in bioassays.
Module 1: Stock Preparation & Storage
Q: My stock solution looks cloudy after freezing. Is it ruined?
A: Not necessarily, but it requires recovery.[1] DMSO is hygroscopic (absorbs water from air).[1] If your stock absorbed water, NTAA will precipitate upon freezing.[1]
Protocol: The "Dry" Stock System
-
Solvent: Use anhydrous DMSO (≥99.9%). Avoid ethanol, as NTAA is less soluble in alcohols than in DMSO.[1]
-
Concentration: Do not exceed 10 mM for your master stock. While 50 mM might be chemically possible, it creates a "supersaturation bomb" that crashes immediately upon aqueous dilution.[1]
-
Storage: Aliquot into single-use brown glass vials (light sensitive due to the nitro group). Store at -20°C.
-
Thawing: Vortex for 30 seconds and sonicate for 5 minutes at room temperature before every use. Visual clarity is not enough; micro-crystals may persist.[1]
Module 2: The "Crash" Phenomenon (Dilution Strategy)
Q: I pipetted my DMSO stock directly into the media, and it precipitated. Why?
A: You likely triggered "DMSO Shock."[1] When a droplet of 100% DMSO enters water, the local interface experiences a massive polarity shift, forcing the hydrophobic NTAA molecules to cluster instantly before they can disperse.
Solution: The Intermediate Dilution Step Do not jump from 100% DMSO to 0.1% DMSO in one step. Use a "stepping stone" dilution.[1]
Visual Workflow: Serial Dilution Protocol
Figure 1: Two-step dilution strategy to prevent compound precipitation.
Module 3: Buffer Chemistry & pH Control
Q: Does the pH of my assay buffer matter?
A: Yes, it is the single most critical factor for NTAA.[1] NTAA is a carboxylic acid with a pKa of approximately 3.8 – 4.2 .[1]
-
pH < 4.0: NTAA is protonated (Neutral).[1] Insoluble.
-
pH > 6.0: NTAA is ionized (Anionic).[1] Soluble.
Troubleshooting Guide: If you are running an assay in acidic conditions (e.g., lysosomal enzymes at pH 5.0), NTAA will precipitate.[1]
The Fix:
-
Ensure your assay buffer is strongly buffered (e.g., 50 mM HEPES or Tris) at pH 7.4 .[1]
-
If an acidic assay is required, you must use a solubility enhancer (see Module 4).[1]
Module 4: Aggregation & False Positives
Q: I see high inhibition (IC50) but the dose-response curve is very steep (Hill slope > 2). Is this real?
A: This is a hallmark of Colloidal Aggregation .[1] NTAA molecules can form microscopic "oil droplets" that sequester enzymes, leading to false inhibition.[1] This is a common artifact for nitrophenyl-thiazole compounds.[1]
Diagnostic Experiment: The Detergent Test To confirm if your result is real or an artifact, run the following validation:
| Condition | Additive | Expected Result (If Real Binder) | Expected Result (If Aggregator) |
| Control | None | High Inhibition | High Inhibition |
| Test | 0.01% Triton X-100 | High Inhibition (Unchanged) | Loss of Inhibition |
Explanation: The detergent breaks up the colloidal aggregates. If the inhibition disappears when detergent is added, your compound was acting as a false-positive aggregator.[1]
Recommended Formulation Additives: If you confirm solubility issues, add one of the following to your assay buffer:
-
Non-ionic Surfactant: Tween-20 (0.05%) or Triton X-100 (0.01%).[1]
-
Carrier Protein: BSA (0.1 mg/mL) – Note: BSA can bind lipophilic drugs, shifting your IC50.[1] Use with caution.
Module 5: Validating Solubility
Q: How do I prove the compound is actually in solution?
A: Do not rely on the naked eye. Use the Kinetic Solubility Test via Nephelometry or Absorbance.[1]
Visual Workflow: Solubility Decision Tree
Figure 2: Decision tree for diagnosing and correcting solubility issues prior to screening.
References & Further Reading
-
NCBI Assay Guidance Manual. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (Detailed discussion on aggregation and solubility artifacts).
-
Journal of Medicinal Chemistry. Aggregation-Based Inhibition: A Major Source of False Positives in Drug Discovery.[1][2] (Mechanistic explanation of how lipophilic compounds like NTAA form colloids).
-
[1]
-
-
Sigma-Aldrich Technical Library. Handling and Solubility of Nitrophenyl Derivatives. (General properties of the chemical class).[1]
-
BenchChem Technical Support. DMSO Tolerance and Solubility Optimization in Cell-Based Assays.
-
[1]
-
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-(3-Nitrophenyl)thiazole-4-acetic acid before handling.
Sources
Stability of 2-(3-Nitrophenyl)thiazole-4-acetic acid in aqueous solutions
[1][2]
Executive Summary
Compound Identity: 2-(3-Nitrophenyl)thiazole-4-acetic acid Chemical Class: Thiazole derivative / Phenylacetic acid analog Key Stability Characteristic: High hydrolytic stability; pH-dependent solubility; moderate photosensitivity.[1][2]
This guide provides an in-depth technical analysis of the stability, solubility, and handling of 2-(3-Nitrophenyl)thiazole-4-acetic acid in aqueous environments.[1][2] It is designed to assist researchers in preventing experimental artifacts caused by compound degradation or precipitation.[1][2]
Part 1: Core Stability Profile & Mechanistic Insights[1]
Aqueous Stability & pH Dependence
The stability of 2-(3-Nitrophenyl)thiazole-4-acetic acid is governed principally by the ionization state of its carboxylic acid tail and the electron-withdrawing nature of the nitro group.[1][2]
-
Acidic Conditions (pH < 4.0): The compound exists in its protonated, neutral form.[2] While chemically stable (resistant to acid hydrolysis), it exhibits extremely low aqueous solubility , leading to rapid precipitation.[2] This is often mistaken for degradation.[1][2]
-
Neutral/Basic Conditions (pH > 6.5): The carboxylic acid deprotonates (forming the carboxylate anion), significantly enhancing solubility.[2] The thiazole ring, stabilized by the electron-withdrawing 3-nitrophenyl group, is resistant to nucleophilic attack by hydroxide ions, ensuring high hydrolytic stability.[1][2]
-
Mechanism: The 3-nitro substituent deactivates the phenyl ring and, by extension, the conjugated thiazole system, reducing susceptibility to oxidative degradation compared to electron-rich thiazoles (e.g., aminothiazoles).[1][2]
Photostability & Thermal Stress[1]
-
Photosensitivity: Nitro-aromatic compounds are susceptible to photo-induced rearrangement (e.g., nitro-to-nitroso transitions) under high-intensity UV/VIS irradiation.[1][2] Aqueous solutions exposed to direct ambient light may yellow over time, indicating minor degradation.[1][2]
-
Thermal Stability: The acetic acid side chain is robust against thermal decarboxylation in aqueous solution up to 80°C. However, prolonged heating in acidic media should be avoided to prevent potential ring cleavage, although this is kinetically slow.[2]
Part 2: Experimental Protocols
Protocol A: Optimal Solubilization & Stock Preparation
Objective: To create a stable, precipitate-free working solution.
Reagents:
Step-by-Step Methodology:
-
Primary Stock Formulation: Dissolve the solid compound in 100% anhydrous DMSO to a concentration of 10–50 mM. Vortex until the solution is perfectly clear.
-
Aqueous Dilution (The "Crash-Out" Check): Slowly add the DMSO stock to the aqueous buffer (PBS pH 7.4) while vortexing.[1][2]
-
pH Adjustment: Check the pH of the final solution. If pH < 6.0, add 0.1 M NaOH dropwise until pH reaches 7.2–7.[1][2]4. The solution should clarify immediately upon deprotonation.[1][2]
Protocol B: Long-Term Storage[1][2]
-
Solid State: Store at -20°C, desiccated, protected from light. Stable for >2 years.[1][2]
-
DMSO Stock: Store at -20°C. Stable for 6–12 months. Avoid repeated freeze-thaw cycles to prevent moisture absorption (DMSO is hygroscopic).[1][2]
-
Aqueous Solution: Prepare fresh. If storage is necessary, filter-sterilize (0.22 µm) and store at 4°C for no more than 1 week.
Part 3: Visualizations
Figure 1: Solubility & Stability Decision Logic
This diagram illustrates the critical decision points for handling the compound based on pH and environmental factors.[2]
Caption: Decision tree for solubilization and storage. Note that low pH causes precipitation (physical instability), not chemical breakdown.[1][2]
Figure 2: Degradation Pathways Under Stress
This diagram details the theoretical degradation routes if the compound is mishandled.[1][2]
Caption: Potential degradation pathways.[1][2][3] Under standard laboratory conditions, these pathways are minimal unless specific stressors (UV, oxidants) are introduced.[1][2]
Part 4: Troubleshooting & FAQs
Q1: My solution turned cloudy immediately after adding the stock to the media. Is the compound degraded?
Answer: No, it has likely precipitated.[1][2]
-
Cause: The compound is a weak acid.[1][2] If your media has low buffering capacity or a slightly acidic pH, the addition of the compound may lower the pH further, pushing the equilibrium toward the insoluble protonated form.[2]
-
Fix: Measure the pH. If it is below 6.5, adjust it carefully with dilute NaOH or use a stronger buffer (e.g., 50 mM HEPES or Tris, pH 7.4).[2] Sonicate gently to redissolve.[1][2]
Q2: The aqueous solution turned yellow after sitting on the bench for 4 hours. Can I still use it?
Answer: Proceed with caution.
-
Cause: Yellowing often indicates photo-oxidation or the formation of trace nitro-degradation byproducts.[1][2] While the bulk of the compound may still be intact (check via HPLC if possible), the byproducts could be cytotoxic or interfere with assays.[2]
-
Prevention: Always wrap tubes in aluminum foil or use amber microcentrifuge tubes.[1][2]
Q3: Can I autoclave this compound?
Answer: No.
-
Reason: While the thiazole ring is thermally stable, the acetic acid side chain and the nitro group may undergo decarboxylation or thermal decomposition at 121°C / 15 psi.[2]
-
Alternative: Prepare a concentrated stock in DMSO/Ethanol and dilute into sterile media, or filter-sterilize the aqueous solution using a 0.22 µm PVDF or PES membrane.[1][2]
Q4: Is this compound compatible with reducing agents (e.g., DTT, Beta-mercaptoethanol)?
Answer: Use with caution.
Part 5: Data Summary Table
| Parameter | Specification / Behavior |
| Molecular Weight | 264.26 g/mol |
| Predicted pKa | ~3.8 – 4.2 (Carboxylic Acid) |
| Solubility (Water, pH 3) | Insoluble (< 10 µM) |
| Solubility (PBS, pH 7.4) | Soluble (> 1 mM) |
| Solubility (DMSO) | High (> 50 mM) |
| Primary Degradation Risk | Photodegradation (Nitro group) |
| Storage (Solid) | -20°C, Dark, Desiccated |
References
-
Sigma-Aldrich. 2-(3-Nitrophenyl)thiazole-4-acetic acid Product Information. [1][2]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329774343, 2-(3-Nitrophenyl)thiazole-4-acetic acid. [1][2]
-
Al-Tel, T. H., et al. (2017). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach.[1][2][4] (Provides mechanistic insight into thiazole ring stability under oxidative stress).
-
Chimenos, J. M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives.[1][2] (Context on the chemical synthesis and stability of thiazole-acetic acid precursors). [1][2]
Sources
- 1. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 2-(3-Nitrophenyl) vs. 2-(4-Nitrophenyl)thiazole-4-acetic Acid
This guide provides an in-depth technical comparison of 2-(3-Nitrophenyl)thiazole-4-acetic acid against its 4-nitrophenyl isomer. It is designed for researchers in medicinal chemistry and drug development, focusing on synthetic viability, physicochemical properties, and biological performance.[1]
Executive Summary
The 2-phenylthiazole-4-acetic acid scaffold is a privileged structure in medicinal chemistry, widely recognized for its efficacy as an Aldose Reductase Inhibitor (ARI) and a bacterial DNA gyrase inhibitor.
The choice between the 3-nitro (meta) and 4-nitro (para) substitution patterns is not merely structural but functional. The 3-nitro isomer typically offers superior metabolic stability and selectivity for enzyme "specificity pockets" due to its bent geometry. In contrast, the 4-nitro isomer often exhibits higher potency in antimicrobial assays due to enhanced electronic withdrawal and linear stacking, but this comes at the cost of higher potential toxicity (mutagenicity) and lower solubility.
Physicochemical & Structural Comparison
The positional isomerism significantly alters the electronic landscape of the thiazole ring, influencing pKa, solubility, and binding affinity.
| Feature | 2-(3-Nitrophenyl)thiazole-4-acetic acid | 2-(4-Nitrophenyl)thiazole-4-acetic acid |
| CAS Number | 88239-44-3 | 329774344 |
| Geometry | Bent / Angular (120° substitution) | Linear / Planar (180° substitution) |
| Electronic Effect | Inductive electron withdrawal (-I) dominates. | Strong Resonance (-R) & Inductive (-I) withdrawal. |
| Acidic Strength (pKa) | ~3.8 - 4.2 (Carboxylic tail) | ~3.5 - 3.9 (Slightly more acidic due to para-nitro resonance). |
| Solubility | Moderate in DMSO/Ethanol; Low in water. | Lower in organic solvents (higher lattice energy/packing). |
| Melting Point | Typically 180–185 °C | Typically 240–245 °C (Higher symmetry = better packing). |
| Primary Utility | Enzyme Inhibition (ARI, Kinases) | Antimicrobial (Bactericidal), Synthetic Intermediate. |
Synthetic Protocol (Hantzsch Thiazole Synthesis)
The most robust method for synthesizing these analogs is the Hantzsch Thiazole Synthesis . This protocol is self-validating: the formation of the thiazole ring is driven by the precipitation of the hydrobromide/hydrochloride salt, ensuring high purity.
Mechanism & Workflow
The synthesis involves the condensation of a thiobenzamide derivative with ethyl 4-chloroacetoacetate , followed by ester hydrolysis.
Figure 1: Synthetic pathway via Hantzsch condensation. The same protocol applies to both isomers, though the 4-nitro variant often requires longer reflux times due to lower solubility of the starting thioamide.
Step-by-Step Protocol
-
Condensation: Dissolve 10 mmol of 3-nitrothiobenzamide in 20 mL of absolute ethanol. Add 10.5 mmol of ethyl 4-chloroacetoacetate .
-
Reflux: Heat to reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Isolation (Ester): Cool the mixture. The ester often precipitates. If not, evaporate solvent and recrystallize from ethanol.
-
Hydrolysis: Dissolve the ester in a 1:1 mixture of THF and 1M NaOH. Stir at room temperature for 2 hours.
-
Workup: Evaporate THF. Acidify the aqueous residue with 1M HCl to pH 3. The free acid will precipitate as a solid. Filter, wash with cold water, and dry.
Performance & Biological Activity
A. Aldose Reductase Inhibition (Diabetes)
This is the primary application for the acetic acid derivatives. Aldose Reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, implicated in diabetic complications (neuropathy, cataracts).[2]
-
3-Nitrophenyl (The Winner): The "bent" meta-geometry allows the nitro group to fit into the specific hydrophobic pocket of the ALR2 enzyme without causing steric clash with the active site residues (Trp111, Phe122).
-
4-Nitrophenyl: While active, the linear geometry often forces the molecule to adopt a strained conformation to fit the pocket, leading to lower selectivity against the related enzyme Aldehyde Reductase (ALR1).
Experimental Data Summary (Representative Class Data):
| Compound Class | Target Enzyme | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-Nitro Analog | ALR2 (Rat Lens) | 0.15 – 0.80 | Mixed-type inhibition (Active site + Allosteric) |
| 4-Nitro Analog | ALR2 (Rat Lens) | 1.20 – 5.50 | Competitive inhibition (Active site only) |
| Epalrestat (Control) | ALR2 | 0.10 | Standard of Care |
Insight: The 3-nitro derivative is preferred for drug development because it maintains high potency while reducing the risk of "off-target" binding seen with the more reactive 4-nitro group.
B. Antimicrobial Activity
In antibacterial screens (e.g., S. aureus, E. coli), the trend reverses.
-
4-Nitrophenyl (The Winner): The para-nitro group enhances the lipophilicity and electron deficiency of the thiazole ring, facilitating penetration of bacterial cell walls and interaction with DNA gyrase.
-
3-Nitrophenyl: Shows moderate activity but typically requires higher concentrations (MIC > 50 µg/mL) compared to the 4-nitro analog (MIC ~ 12–25 µg/mL).
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the critical electronic and steric differences driving the performance divergence.
Figure 2: SAR Decision Matrix. Researchers should select the 3-nitro isomer for enzyme selectivity and the 4-nitro isomer for broad-spectrum antimicrobial screening.
References
-
Aldose Reductase Inhibition
-
Synthetic Methodology
-
Antimicrobial SAR
-
Physicochemical Data
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. nanobioletters.com [nanobioletters.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Characterization Protocol: 2-(3-Nitrophenyl)thiazole-4-acetic Acid Crystal Analysis
Executive Summary
2-(3-Nitrophenyl)thiazole-4-acetic acid represents a critical scaffold in medicinal chemistry, sharing structural homology with the non-steroidal anti-inflammatory drug (NSAID) Fentiazac . Its characterization is pivotal for researchers developing selective COX inhibitors or antimicrobial agents.
This guide provides a rigorous framework for the solid-state characterization of this compound using Powder X-Ray Diffraction (PXRD) . Unlike simple organic synthesis where NMR confirms molecular connectivity, drug development requires confirmation of the crystal lattice, which dictates solubility, bioavailability, and stability.
The Challenge: Thiazole-acetic acid derivatives are prone to polymorphism and solvate formation . Furthermore, the high-melting precursor (2-amino-4-(3-nitrophenyl)thiazole) often co-crystallizes, leading to false positives in purity assays. This guide establishes a protocol to distinguish the target crystal from these common artifacts.
Part 1: Comparative Analysis & Reference Standards
Before initializing diffraction experiments, one must establish the expected physical domain. The table below contrasts the target compound with its closest structural analog (Fentiazac) and its primary synthetic precursor.
Table 1: Physical & Crystallographic Reference Framework
| Feature | Target Compound 2-(3-Nitrophenyl)thiazole-4-acetic acid | Reference Analog Fentiazac (Cl-phenyl derivative) | Primary Contaminant 2-Amino-4-(3-nitrophenyl)thiazole |
| Role | Drug Candidate / Intermediate | Validated NSAID Standard | Starting Material / Impurity |
| Molecular Weight | ~264.26 g/mol | 329.80 g/mol | 221.24 g/mol |
| Melting Point | Expected: 150–165 °C | 161–162 °C [1] | 267–269 °C [2] |
| Crystal Habit | Needles or Prisms (Solvent dependent) | Colorless Needles (Benzene) | Yellowish Powder/Plates |
| Lattice Tendency | Triclinic or Monoclinic | Triclinic ( | Monoclinic |
| Key XRD Feature | Low-angle peaks (5–10° 2 | Distinct peaks at low angles; high crystallinity. | Lack of low-angle peaks; dominant stacking peaks >15° 2 |
Critical Insight: If your synthesized sample has a melting point exceeding 200°C, stop . You likely have unreacted amino-thiazole precursor, not the acetic acid derivative. XRD will confirm this by showing a shift in the primary diffraction peaks.
Part 2: Experimental Protocol for XRD Data Acquisition
Step 1: Sample Preparation
-
Harvesting: Filter crystals from the mother liquor (typically Ethanol/Water or Benzene/Ethyl Acetate).
-
Drying: Dry at 40°C under vacuum for 24 hours. Warning: Higher temperatures may induce phase transitions (polymorph conversion).
-
Comminution: Gently grind 50 mg of sample in an agate mortar.
-
Goal: Randomize crystal orientation.
-
Check: Powder should pass through a 325-mesh sieve (<45 µm).
-
-
Mounting: Back-load the powder into a zero-background silicon holder to minimize background noise at low angles.
Step 2: Instrument Configuration
-
Radiation Source: Cu K
( Å). -
Voltage/Current: 40 kV / 40 mA.
-
Geometry: Bragg-Brentano (
-2 ). -
Divergence Slit: Automatic or Fixed (0.5°)—ensure the beam stays within the sample area at low angles.
Step 3: Scan Parameters
-
Scan Range: 2
to . (Most diagnostic peaks for thiazoles appear below 30°). -
Step Size: 0.02° 2
. -
Time per Step: 1.0 – 2.0 seconds (Total scan time ~30 mins).
Part 3: Visualization of Characterization Workflow
The following diagram illustrates the decision logic for validating the crystal structure and handling potential polymorphs.
Figure 1: Logic flow for the structural validation of thiazole-acetic acid derivatives, prioritizing physical property checks before advanced diffraction analysis.
Part 4: Data Interpretation & "Fingerprinting"
Since specific 2-theta values for 2-(3-Nitrophenyl)thiazole-4-acetic acid are not standardized in the open ICDD database, you must analyze the data relative to the Fentiazac analog.
1. The "Low Angle" Region (5° – 12° 2
)
-
Expectation: Thiazole acetic acids often form dimers via hydrogen bonding of the carboxylic acid groups. This creates a long unit cell axis.
-
Signal: Look for a sharp, high-intensity peak between 6.0° and 9.0° .
-
Absence: If this region is empty, the crystal may be the precursor amine (which lacks the long acid tail) or an amorphous solid.
2. The "Fingerprint" Region (15° – 25° 2
)
-
Fentiazac Reference: Strong reflections are typically observed at 18.5°, 21.2°, and 23.8° [1].
-
Target Compound: Expect similar clustering. The nitro group (replacing the chlorine in Fentiazac) is bulkier and will expand the lattice slightly, likely shifting these peaks to lower 2
values (e.g., 18.5° 18.2°).
3. Impurity Flagging
If peaks appear at the following positions, your sample is contaminated with 2-Amino-4-(3-nitrophenyl)thiazole :
-
~16.8° (Medium)[3]
-
~22.5° (Strong)
-
~26.1° (Strong)
-
Note: These values are derived from the packing of planar aminothiazoles, which stack efficiently. [3]
Part 5: Polymorph Screening Strategy
Thiazole derivatives are notorious for concomitant polymorphism (crystallizing in two forms simultaneously). To ensure you have the stable thermodynamic form:
-
Slurry Experiment: Suspend the crystals in water (anti-solvent) at 25°C for 48 hours and re-analyze via XRD.
-
Why? This allows metastable forms to convert to the stable form.
-
-
Solvent Variation:
-
Form I (Kinetic): Fast precipitation from Ethanol/Hexane.
-
Form II (Thermodynamic): Slow evaporation from Acetone.[4]
-
Table 2: Troubleshooting Common XRD Anomalies
| Observation | Diagnosis | Remediation |
| Broad, "halo" background | Amorphous material | Recrystallize using slower evaporation rates. |
| Missing peaks vs. Reference | Preferred Orientation | Regrind sample; use a rotating capillary stage. |
| Shifted peaks (>0.5°) | Solid Solution / Doping | Check purity via HPLC; ensure starting material is <1%. |
| Extra peaks at low angle | Solvate Formation | Run TGA (Thermogravimetric Analysis) to check for trapped solvent. |
References
-
Destro, R. "Crystallographic study of Fentiazac."[5] Acta Crystallographica Section B, vol. 34, 1978, pp. 959-961.[5] Link
-
National Institute of Standards and Technology (NIST).[6] "2-Amino-4-(4-nitrophenyl)thiazole IR and Physical Data." NIST Chemistry WebBook, SRD 69. Link
-
BenchChem. "Fentiazac Derivatives: Structure-Activity Relationships." BenchChem Whitepapers, 2025. Link
-
Cambridge Crystallographic Data Centre (CCDC). "Search for Thiazole Acetic Acid Derivatives." CSD Access. Link
Sources
A Senior Application Scientist's Guide to Differentiating 2-(3-Nitrophenyl)thiazole-4-acetic acid from its Synthetic Byproducts
Introduction: The Imperative of Purity in Thiazole Scaffolds
The 2-arylthiazole-4-acetic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a vital intermediate in the synthesis of novel therapeutic agents.[1][2] The specific compound, 2-(3-Nitrophenyl)thiazole-4-acetic acid, with its empirical formula C₁₁H₈N₂O₄S and molecular weight of 264.26 g/mol , offers a unique combination of functional groups ripe for further chemical modification.[3] However, its utility is directly contingent on its purity. Even trace amounts of structurally similar byproducts, particularly positional isomers, can drastically alter downstream reaction kinetics, final product yields, and, most critically, the pharmacological and toxicological profiles of the target molecule.[4][5]
This guide provides a comprehensive, field-proven strategy for the unambiguous identification of 2-(3-Nitrophenyl)thiazole-4-acetic acid and its differentiation from common, yet challenging, reaction byproducts. We will move beyond simple protocols to explain the underlying chemical principles that govern our analytical choices, ensuring a robust, self-validating system for quality control.
The Synthetic Landscape: Hantzsch Thiazole Synthesis and Anticipated Byproducts
The most prevalent route to this class of compounds is the Hantzsch thiazole synthesis, a robust cyclocondensation reaction between a thioamide and an α-halo ketone.[6][7] In our case, this involves the reaction of 3-nitrothiobenzamide with a 4-haloacetoacetic acid ester, followed by hydrolysis.
While efficient, this pathway is not without its pitfalls. A thorough understanding of the potential side reactions is the first step in developing a targeted analytical strategy.[8] The primary impurities of concern are not just unreacted starting materials but, more problematically, isomers that are often difficult to separate and distinguish.
Key Potential Byproducts:
-
Positional Isomers: The most critical and likely byproducts are the 2-(2-Nitrophenyl)thiazole-4-acetic acid and 2-(4-Nitrophenyl)thiazole-4-acetic acid isomers. These arise from isomeric impurities present in the 3-nitrothiobenzamide starting material.
-
Regioisomers: Under certain conditions, particularly acidic pH, the Hantzsch synthesis can yield regioisomers like 3-substituted 2-imino-2,3-dihydrothiazoles, although this is less common with thioamides compared to N-substituted thioureas.[9][10]
-
Unreacted Starting Materials: Residual 3-nitrothiobenzamide and the haloacetoacetic ester.
-
Reaction Intermediates: Incomplete cyclization or hydrolysis can leave various intermediates in the final product mixture.
Caption: Synthetic pathway and potential byproduct formation.
A Multi-Modal Analytical Workflow for Unambiguous Identification
No single analytical technique can provide the necessary certainty when dealing with isomeric impurities.[11] We advocate for an orthogonal, multi-modal approach that combines chromatographic separation with spectroscopic structural elucidation. This workflow ensures that what is separated is correctly identified.
Caption: Recommended analytical workflow for compound validation.
Experimental Protocols and Data Interpretation
High-Performance Liquid Chromatography (HPLC): The Separation Stage
HPLC is the cornerstone of impurity profiling, enabling the physical separation of the target compound from its byproducts.[5][12] A well-developed reverse-phase HPLC method is critical.
Protocol: HPLC Method Development
-
Column Selection: Begin with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This is the workhorse for separating moderately polar aromatic compounds.[13]
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the carboxylic acid moiety.
-
Solvent B: Acetonitrile.
-
-
Initial Gradient:
-
Start with a broad gradient to scout for all components, for example: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Diode Array Detector (DAD) scanning from 200-400 nm. Set a specific wavelength for quantification, likely around 254 nm and 310 nm.
-
-
Method Optimization: Based on the scouting run, adjust the gradient to maximize the resolution between the target peak and the adjacent impurity peaks. The three positional isomers will likely have very close retention times, requiring a shallow, optimized gradient.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Interpreting the Data:
The goal is to achieve baseline separation (Resolution > 1.5) between all peaks.[14] The elution order will depend on polarity. Generally, the 4-nitrophenyl isomer (most polar due to exposed nitro group) may elute slightly earlier, followed by the 3-nitro and 2-nitro isomers. However, this must be confirmed by subsequent analysis of the collected fractions.
Mass Spectrometry (MS): The Confirmation of Mass
Coupling the HPLC to a mass spectrometer (LC-MS) provides molecular weight data for each separated peak, confirming that the impurities are indeed isomers of the target compound.[15]
Protocol: LC-MS Analysis
-
Ionization Mode: Use Electrospray Ionization (ESI) in negative mode. The carboxylic acid and nitro groups make the molecule amenable to deprotonation, yielding a strong [M-H]⁻ ion.
-
Mass Analyzer: A Time-of-Flight (TOF) or Quadrupole analyzer is sufficient.
-
Data Acquisition: Acquire data across a mass range of m/z 100-500.
Interpreting the Data:
All three positional isomers (ortho-, meta-, para-) and any other structural isomers will exhibit an [M-H]⁻ ion at m/z 263.02 . This confirms they share the same elemental composition. While fragmentation patterns (MS/MS) can sometimes differ due to phenomena like the "ortho effect" in nitroaromatic compounds, NMR is required for definitive structural assignment.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Identification
NMR is the most powerful tool for the unambiguous structural elucidation of isomers.[4][17] The chemical shifts and coupling patterns of the protons on the nitrophenyl ring provide a unique fingerprint for each positional isomer.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound (or HPLC-isolated fraction) in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[18] DMSO-d₆ is often preferred as it will solubilize the carboxylic acid well.
-
Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer.
Interpreting the Spectra: The Key to Differentiation
The key lies in the aromatic region (δ 7.5-9.0 ppm).
-
Target: 2-(3-Nitrophenyl)thiazole-4-acetic acid (meta-isomer):
-
You will observe four distinct signals in the aromatic region, each integrating to 1H.
-
Expect a singlet-like signal (or a narrow triplet) furthest downfield for the proton between the two electron-withdrawing groups (nitro and thiazole).
-
The other three protons will appear as complex multiplets (doublet of doublets, etc.) due to their differing ortho, meta, and para couplings.
-
-
Byproduct: 2-(4-Nitrophenyl)thiazole-4-acetic acid (para-isomer):
-
Due to the C₂ symmetry of the p-substituted ring, you will observe a highly symmetric pattern .
-
This typically manifests as two distinct doublets , each integrating to 2H. The classic "AA'BB'" system will be clearly visible.
-
-
Byproduct: 2-(2-Nitrophenyl)thiazole-4-acetic acid (ortho-isomer):
-
Similar to the meta-isomer, you will observe four distinct signals in the aromatic region, each integrating to 1H.
-
However, the chemical shifts will be significantly different due to the proximity of the nitro group to the thiazole ring (the "ortho effect"). This steric hindrance and electronic effect will cause a unique shift pattern compared to the meta-isomer.
-
Comparative Data Summary
The following table summarizes the expected analytical data for the target compound and its primary isomeric byproducts. These are representative values to illustrate the principles of differentiation.
| Compound | Structure | Expected HPLC R_t (Illustrative) | MS [M-H]⁻ | Key ¹H NMR Aromatic Signals (DMSO-d₆) |
| 2-(3-Nitrophenyl)thiazole-4-acetic acid (TARGET) | 3-NO₂ | 12.5 min | 263.02 | Four distinct 1H multiplets (e.g., δ 8.8 (s), 8.4 (d), 8.3 (d), 7.8 (t)) |
| 2-(4-Nitrophenyl)thiazole-4-acetic acid (BYPRODUCT) | 4-NO₂ | 12.1 min | 263.02 | Two 2H doublets (e.g., δ 8.3 (d, 2H), 8.1 (d, 2H)) |
| 2-(2-Nitrophenyl)thiazole-4-acetic acid (BYPRODUCT) | 2-NO₂ | 12.9 min | 263.02 | Four distinct 1H multiplets with unique shifts (e.g., δ 8.2 (d), 8.0 (d), 7.9 (t), 7.8 (t)) |
Conclusion
The rigorous quality control of 2-(3-Nitrophenyl)thiazole-4-acetic acid is non-negotiable for its application in research and drug development. Relying on a single data point, such as a melting point or a single chromatographic peak, is insufficient and scientifically unsound. By employing a logical workflow that combines high-resolution chromatographic separation (HPLC) with definitive spectroscopic identification (MS and, most importantly, NMR), researchers can confidently confirm the identity and purity of their target compound. This multi-faceted approach ensures that downstream applications are built on a foundation of validated, high-quality starting material, ultimately safeguarding the integrity of the scientific outcomes.
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- Synthesis of novel thiazol-2(3H)-imine derivatives as ergosterol biosynthesis inhibitors, and elucidation of their structures using a 2D NMR technique. New Journal of Chemistry (RSC Publishing).
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A Comprehensive Guide to Establishing a Reference Standard for the Analysis of 2-(3-Nitrophenyl)thiazole-4-acetic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data form the bedrock of scientific progress and regulatory compliance. For a compound like 2-(3-Nitrophenyl)thiazole-4-acetic acid, which holds potential in various therapeutic areas, the establishment of a well-characterized reference standard is not merely a preliminary step but a critical cornerstone for all subsequent analytical work. This guide provides a comprehensive, in-depth comparison of methodologies and best practices for qualifying a reference standard for 2-(3-Nitrophenyl)thiazole-4-acetic acid, ensuring the integrity of your research from discovery to quality control.
The Imperative of a Well-Characterized Reference Standard
A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification, purity assessment, and potency determination of a sample.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[2][3]
For a compound such as 2-(3-Nitrophenyl)thiazole-4-acetic acid, for which a primary, officially recognized pharmacopeial standard may not be readily available, the onus falls upon the research laboratory to qualify an in-house or secondary reference standard.[1][2] This process involves a battery of analytical tests to unequivocally confirm its identity and meticulously quantify its purity.
The Hierarchy of Reference Standards: A Conceptual Framework
Before delving into the analytical methodologies, it is crucial to understand the distinction between primary and secondary reference standards.
-
Primary Reference Standard: A substance that is widely acknowledged to have the highest purity and whose value is accepted without reference to other standards. These are often supplied by official bodies like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).[4][5]
-
Secondary (or In-house) Reference Standard: A substance whose characteristics are established by comparison to a primary reference standard.[6] When a primary standard is unavailable, a batch of the substance with the highest achievable purity is extensively characterized to become the in-house primary standard.[1]
This guide focuses on the establishment of an in-house primary reference standard for 2-(3-Nitrophenyl)thiazole-4-acetic acid.
A Multi-Pronged Approach to Reference Standard Qualification
The qualification of a reference standard is not a single experiment but a holistic process involving orthogonal analytical techniques to build a comprehensive profile of the material. The workflow can be visualized as follows:
Caption: Workflow for the comprehensive qualification of an in-house reference standard.
Part 1: Unambiguous Identity Confirmation
The first and most critical step is to confirm the chemical structure of the candidate material. This is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for structural elucidation of organic molecules.[7] It provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the 2-(3-Nitrophenyl)thiazole-4-acetic acid candidate material and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts, integration values (proton count), and coupling patterns (multiplicity) of the signals to assign each proton to its specific position in the molecule.
-
¹³C NMR: Analyze the chemical shifts of the carbon signals to assign each carbon atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: If structural ambiguity remains, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons.
-
Causality Behind Experimental Choices: The use of both ¹H and ¹³C NMR provides a complete picture of the molecule's backbone. The choice of a high-field magnet enhances signal dispersion, which is crucial for resolving complex spectra and making unambiguous assignments.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.[3][7]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in high-resolution mode.
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it to the theoretically calculated mass of 2-(3-Nitrophenyl)thiazole-4-acetic acid (C₁₁H₈N₂O₄S, Molecular Weight: 264.26 g/mol ). The high resolution allows for the determination of the elemental composition.
Causality Behind Experimental Choices: HRMS is preferred over low-resolution MS because its high mass accuracy can differentiate between compounds with the same nominal mass but different elemental compositions, providing a higher degree of confidence in the identity.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in the molecule.
Experimental Protocol: FTIR
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in 2-(3-Nitrophenyl)thiazole-4-acetic acid, such as the carboxylic acid O-H and C=O stretches, the nitro group N-O stretches, and the aromatic C-H and C=C stretches.
Part 2: Rigorous Purity Assessment
Once the identity is confirmed, the next crucial step is to determine the purity of the reference standard. This is achieved by quantifying both organic and inorganic impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for assessing the purity of non-volatile and thermally labile compounds like 2-(3-Nitrophenyl)thiazole-4-acetic acid.[8][9]
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Method Development: Develop a stability-indicating HPLC method capable of separating the main peak from potential impurities and degradation products. This involves optimizing the column (e.g., C18), mobile phase composition (e.g., acetonitrile/water with a pH modifier like formic or phosphoric acid), flow rate, and UV detection wavelength.[2][10]
-
Sample Preparation: Accurately prepare a solution of the candidate reference standard in a suitable solvent.
-
Data Acquisition: Inject the sample solution into the HPLC system and record the chromatogram.
-
Data Analysis: Determine the area percentage of the main peak relative to the total area of all peaks. This provides an initial estimate of purity. For a more accurate quantification of impurities, a reference standard for each impurity would be required to determine their relative response factors.
Causality Behind Experimental Choices: A reversed-phase C18 column is a good starting point for moderately polar organic molecules. UV detection is suitable due to the presence of chromophores in the molecule. The development of a stability-indicating method is crucial to ensure that all potential degradation products can be detected.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to identify and quantify volatile and semi-volatile impurities, including residual solvents from the synthesis process.[11]
Experimental Protocol: Headspace GC-MS
-
Sample Preparation: Accurately weigh a portion of the reference standard into a headspace vial and add a suitable solvent.
-
Data Acquisition: Analyze the headspace of the vial using a GC-MS system. The GC separates the volatile components, and the MS identifies them based on their mass spectra.
-
Data Analysis: Identify and quantify any residual solvents by comparing their retention times and mass spectra to those of known standards.
Causality Behind Experimental Choices: Headspace analysis is used to introduce only the volatile components into the GC system, preventing contamination of the instrument with the non-volatile main compound.
Quantitative NMR (qNMR)
qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the same compound.[12][13]
Experimental Protocol: ¹H qNMR
-
Sample Preparation: Accurately weigh the candidate reference standard and a certified internal standard (with a known purity) into a vial and dissolve them in a deuterated solvent. The internal standard should have a simple spectrum with at least one peak that is well-resolved from the analyte peaks.
-
Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).
-
Data Analysis: Calculate the purity of the analyte using the following equation:[13]
Purityanalyte = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( Manalyte / Mstd ) * ( mstd / manalyte ) * Puritystd
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = Mass
-
Purity = Purity of the standard
-
Causality Behind Experimental Choices: qNMR is a primary ratio method based on the direct proportionality between signal intensity and the number of nuclei, making it a highly accurate and reliable technique for purity assignment.[13]
Part 3: Characterization of Content and Other Impurities
In addition to organic and volatile impurities, the presence of water and inorganic materials must be quantified.
Karl Fischer Titration
This is the gold standard method for the determination of water content.[14][15]
Experimental Protocol: Coulometric Karl Fischer Titration
-
Instrument Preparation: Ensure the Karl Fischer titrator is equilibrated and has a low, stable drift.
-
Sample Analysis: Accurately weigh and introduce a suitable amount of the reference standard into the titration cell.
-
Data Analysis: The instrument will automatically titrate the water present and provide the water content as a percentage or in ppm.
Causality Behind Experimental Choices: The coulometric method is highly sensitive and suitable for determining low levels of water.[14][16]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature and can be used to determine the content of volatile components, including residual solvents and water.[17][18]
Experimental Protocol: TGA
-
Sample Preparation: Accurately weigh a small amount of the reference standard into a TGA pan.
-
Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate and record the mass loss as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to determine the percentage of mass loss at different temperature ranges, which can be attributed to the loss of volatiles.
Residue on Ignition (Sulphated Ash)
This test quantifies the amount of inorganic impurities in the sample.
Experimental Protocol: Residue on Ignition
-
Sample Preparation: Accurately weigh a specified amount of the reference standard into a crucible.
-
Procedure: Moisten the sample with sulfuric acid, heat gently until the substance is thoroughly charred, and then ignite at a high temperature (e.g., 600 ± 50 °C) until all carbon has been consumed.
-
Data Analysis: Cool the crucible in a desiccator and weigh. The percentage of residue is calculated.
Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Information Obtained | Advantages | Limitations |
| HPLC | Differential partitioning between a mobile and stationary phase.[8] | Purity relative to other organic components. | High resolution, widely applicable. | Requires a reference standard for each impurity for accurate quantification. |
| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass analysis.[11] | Identification and quantification of volatile impurities and residual solvents. | High sensitivity and specificity for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | Signal intensity is directly proportional to the number of nuclei.[13] | Absolute purity determination without a specific reference standard of the analyte. | Primary method, high accuracy, and precision. | Requires a certified internal standard, can be complex to set up. |
| Karl Fischer | Titration based on the quantitative reaction of water with an iodine-sulfur dioxide-base reagent.[15] | Specific determination of water content. | High accuracy and specificity for water. | Only measures water content. |
| TGA | Measurement of mass change as a function of temperature.[17] | Content of volatile materials (water, solvents). | Provides information on thermal stability. | Not specific for water; any volatile component will result in mass loss. |
Final Certification and Documentation
Upon completion of all analytical tests, a comprehensive Certificate of Analysis (CoA) should be prepared. The CoA should include:
-
The identity of the material.
-
The assigned purity value, determined by a mass balance approach (100% - organic impurities - volatile impurities - water content - inorganic residue).
-
The results of all individual tests.
-
The date of certification and the recommended re-test date.
-
Storage conditions.
Conclusion
The qualification of a reference standard for 2-(3-Nitrophenyl)thiazole-4-acetic acid is a rigorous but essential process for ensuring the quality and integrity of research and development activities. By employing a multi-faceted analytical approach that combines spectroscopic and chromatographic techniques, researchers can establish a well-characterized in-house reference standard that will serve as a reliable benchmark for all future analytical work. This commitment to scientific rigor not only enhances the quality of data but also underpins the foundation of safe and effective drug development.
References
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- MDPI. (2021, January 18).
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- Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards.
- IROA Technologies. (2025, August 6). Why Mass Spectrometry Reference Standards Ensure Accuracy.
- Veeprho. (2020, August 19).
- European Medicines Agency. (2000, November 1). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline.
- Currenta. (n.d.).
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- Sigma-Aldrich. (n.d.). Quantitative NMR for Content Assignment of Phytochemical Reference Standards.
- PubMed. (2010, December 15).
- Pharmaffiliates. (2025, June 16). Types of Reference Standards Used in the Pharmaceutical Industry.
- U.S. Pharmacopeia. (n.d.). FAQs: Reference Standards.
- ASTM International. (2023, July 5).
- European Directorate for the Quality of Medicines & HealthCare. (2024, February 2). Ph. Eur. reference standards.
- Symtera Analytics. (n.d.). How To Choose the Proper Analytical Reference Standards?.
- U.S. Food and Drug Administration. (2022, September 6).
- Wikipedia. (n.d.).
- Emery Pharma. (2024, February 9).
- Pharmaguideline. (2011, September 19).
- Nelson Labs. (2020). A DISCUSSION OF: Good Identification Practices For Organic Extractables & Leachables Via Mass Spectrometry.
- ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR)
- Sisu@UT. (n.d.). 2.6. Identity confirmation by MS – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
- Torontech. (2024, July 20).
- Sigma-Aldrich. (n.d.).
- Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
- Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC.
- ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide.
- MooreAnalytical. (n.d.). Thermal Analysis- TGA/DSC.
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- European Medicines Agency. (2000, November 10). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7.
- ECA Academy. (n.d.). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers.
- U.S. Food and Drug Administration. (2020, October 27). Referencing Approved Drug Products in ANDA Submissions Guidance for Industry.
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.).
- ANAB. (2025, May 22). Reference Material (RM)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
